Pap-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H44NO4P |
|---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
[(octadecanoylamino)-phenylmethyl]phosphonic acid |
InChI |
InChI=1S/C25H44NO4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(27)26-25(31(28,29)30)23-20-17-16-18-21-23/h16-18,20-21,25H,2-15,19,22H2,1H3,(H,26,27)(H2,28,29,30) |
InChI Key |
NOHXEIXAWYHPRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(C1=CC=CC=C1)P(=O)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Molecular Machinery: A Technical Guide to the Mechanism of Action of Pap-IN-1
For Immediate Release
Brisbane, QLD – In a significant advancement for osteoporosis research, a novel inhibitor of purple acid phosphatase (PAP), designated Pap-IN-1, has been identified and characterized, offering a promising new avenue for the development of anti-resorptive therapies. This technical guide provides an in-depth analysis of the mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.
This compound, identified as compound 28 in a recent study, demonstrates potent and competitive inhibition of mammalian purple acid phosphatase.[1] This enzyme plays a critical role in bone resorption by osteoclasts, and its inhibition is a key therapeutic strategy for diseases characterized by excessive bone loss, such as osteoporosis.
Core Mechanism: Competitive Inhibition of Purple Acid Phosphatase
This compound functions as a competitive inhibitor of purple acid phosphatase. This mode of action involves the inhibitor molecule binding to the active site of the enzyme, thereby preventing the binding of the natural substrate. This interaction is reversible, and the inhibitory effect is dependent on the relative concentrations of the inhibitor and the substrate.
The phosphonate moiety of this compound is hypothesized to be crucial for its inhibitory activity, likely by coordinating with the binuclear metal center within the active site of PAP, mimicking the binding of the phosphate group of the natural substrate.
Below is a diagram illustrating the competitive inhibition of Purple Acid Phosphatase by this compound.
Quantitative Analysis of Inhibition
This compound has been demonstrated to be a highly potent inhibitor of mammalian PAP, with a reported inhibition constant (Ki) of 168 nM. The inhibitory activity was determined using pig PAP as a model for the human enzyme. The following table summarizes the key quantitative data for this compound.
| Compound | Target Enzyme | Inhibition Constant (Ki) | Inhibition Type |
| This compound (Compound 28) | Mammalian Purple Acid Phosphatase (pig PAP) | 168 nM[1] | Competitive |
Experimental Protocols
The determination of the inhibitory activity of this compound was achieved through a series of enzyme kinetic assays. The following is a detailed methodology for a representative experiment.
Enzyme Kinetics Assay for Purple Acid Phosphatase Inhibition
Objective: To determine the inhibition constant (Ki) of this compound against pig purple acid phosphatase.
Materials:
-
Purified pig purple acid phosphatase (PAP)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
p-Nitrophenyl phosphate (pNPP) as substrate
-
Assay Buffer: 0.1 M sodium acetate buffer, pH 4.9, containing a suitable concentration of a reducing agent like ascorbic acid to maintain the enzyme in its active reduced state.
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Enzyme Preparation: Prepare a working solution of pig PAP in the assay buffer to a final concentration that yields a linear rate of substrate hydrolysis over the course of the assay.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer.
-
Assay Setup:
-
In a 96-well microplate, add a fixed volume of the pig PAP solution to each well.
-
Add varying concentrations of the this compound dilutions to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a defined period at a constant temperature (e.g., 10 minutes at 25°C) to allow for the binding equilibrium to be reached.
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding a fixed volume of the pNPP substrate solution to each well. The final concentration of pNPP should be varied across a range of concentrations bracketing the Km value for the enzyme.
-
Data Acquisition: Immediately begin monitoring the increase in absorbance at 405 nm at regular intervals using a microplate reader. The product of the reaction, p-nitrophenol, absorbs light at this wavelength under alkaline conditions.
-
Data Analysis:
-
Calculate the initial reaction velocities (V0) from the linear portion of the absorbance versus time plots for each inhibitor concentration and each substrate concentration.
-
Plot the initial velocities against the substrate concentration for each inhibitor concentration.
-
Analyze the data using non-linear regression analysis fitting to the Michaelis-Menten equation for competitive inhibition to determine the values of Km and Vmax in the presence and absence of the inhibitor.
-
The Ki value can then be determined from the relationship between the apparent Km (Km,app) at different inhibitor concentrations and the inhibitor concentration itself.
-
The following diagram illustrates the general workflow for determining the inhibitory properties of this compound.
References
Pap-IN-1: A Potent Inhibitor of Purple Acid Phosphatase for Osteoporosis Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Purple acid phosphatases (PAPs), also known as tartrate-resistant acid phosphatases (TRAPs or ACP5), are binuclear metalloenzymes that play a critical role in bone metabolism.[1][2] Elevated levels of human PAP are strongly correlated with the progression of osteoporosis, a disease characterized by increased bone resorption.[1][3] This makes PAP a significant therapeutic target for the development of anti-osteoporotic drugs.[1][3] Pap-IN-1, a novel α-aminonaphthylmethylphosphonic acid derivative, has emerged as a highly potent inhibitor of mammalian PAP, offering a promising lead compound for further drug development.[1] This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways.
Core Compound Data: this compound
This compound, identified as compound 28 in the work by Feder et al. (2023), is a potent inhibitor of purple acid phosphatase.[1] Its chemical and inhibitory properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | Not explicitly stated in the source | |
| Molecular Formula | C25H44NO4P | [1] |
| Molecular Weight | 453.59 g/mol | [1] |
| Target | Purple Acid Phosphatase (PAP) | [1] |
| Ki (pig PAP) | 168 nM | [1] |
| Kic (pig PAP) | 0.17 µM | [1] |
| Therapeutic Interest | Anti-osteoporotic drug development | [1] |
Mechanism of Action
This compound functions as a competitive inhibitor of purple acid phosphatase.[4] The phosphonate moiety of the inhibitor is designed to chelate the binuclear metal center within the active site of PAP, mimicking the binding of the natural phosphate substrate.[4][5] By occupying the active site, this compound prevents the hydrolysis of phosphorylated substrates, thereby inhibiting the enzymatic activity of PAP.[4]
Signaling Pathways
Purple acid phosphatase is a key enzyme in the process of bone resorption mediated by osteoclasts. One of its primary roles is the dephosphorylation of bone matrix proteins, such as osteopontin.[6][7] The phosphorylation state of osteopontin is crucial for osteoclast attachment to the bone surface.[6][7] By dephosphorylating osteopontin, PAP facilitates the detachment and migration of osteoclasts, enabling further bone resorption.[6][7]
Furthermore, the transforming growth factor-beta (TGF-β) signaling pathway is involved in osteoclast differentiation.[8] TGF-β can stimulate the formation of osteoclasts, which are the cells that express high levels of PAP.[8] Inhibition of PAP activity by this compound would therefore be expected to interfere with the process of bone resorption at a critical step.
References
- 1. Optimization of an α-aminonaphthylmethylphosphonic acid inhibitor of purple acid phosphatase using rational structure-based design approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tartrate-resistant acid phosphatase - Wikipedia [en.wikipedia.org]
- 3. Inhibition of purple acid phosphatase with alpha-alkoxynaphthylmethylphosphonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. Dephosphorylation of osteopontin and bone sialoprotein by osteoclastic tartrate-resistant acid phosphatase. Modulation of osteoclast adhesion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Osteoclast migration on phosphorylated osteopontin is regulated by endogenous tartrate-resistant acid phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of osteoclastogenesis and RANK expression by TGF-beta1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Biochemical Properties of PAP-1 (5-(4-phenoxybutoxy)psoralen)
It appears there are multiple molecules referred to as "PAP-1" in scientific literature. To provide you with the most accurate and relevant technical guide, please clarify which "Pap-IN-1" you are interested in. For the purpose of this response, I will proceed with the information available on PAP-1 (5-(4-phenoxybutoxy)psoralen) , a potent and selective inhibitor of the Kv1.3 potassium channel, as its description as an inhibitor aligns with the "IN" in your query.
This technical guide provides a detailed overview of the biochemical properties of PAP-1, a small molecule inhibitor of the voltage-gated potassium channel Kv1.3. This document is intended for researchers, scientists, and drug development professionals.
Overview
PAP-1, with the chemical name 5-(4-phenoxybutoxy)psoralen, is a potent and selective blocker of the Kv1.3 potassium channel.[1] It exhibits use-dependent blocking action, preferentially binding to the C-type inactivated state of the channel.[1] Due to its role in modulating immune responses, PAP-1 has been investigated for its therapeutic potential in autoimmune diseases.
Quantitative Data: Inhibitory Activity and Selectivity
The following table summarizes the key quantitative data for PAP-1's inhibitory effects on various potassium channels.
| Target | Parameter | Value | Reference |
| Kv1.3 | EC50 | 2 nM | [1] |
| Kv1.5 | EC50 | 45 nM | [1] |
| Other Kv1-family channels | Selectivity | 33- to 125-fold over Kv1.3 | [1] |
| CCR7-TEM cells | IC50 (proliferation) | 10 nM | [1] |
Mechanism of Action
PAP-1 acts as a selective blocker of the Kv1.3 voltage-gated potassium channel.[1] The mechanism of action is use-dependent, meaning the channel must be open for the inhibitor to bind effectively. PAP-1 preferentially binds to the C-type inactivated state of the Kv1.3 channel.[1] By blocking this channel, PAP-1 can suppress the proliferation of T cells, particularly CCR7- effector memory T cells (TEM), which play a crucial role in autoimmune diseases.[1][2]
Signaling Pathway
The primary signaling pathway affected by PAP-1 is the modulation of immune cell function through the blockade of the Kv1.3 channel. This channel is critical for maintaining the membrane potential in T lymphocytes. Inhibition of Kv1.3 leads to membrane depolarization, which in turn reduces the driving force for calcium influx, a necessary step for T-cell activation and proliferation.
Caption: Mechanism of PAP-1 action on T-cell activation.
Experimental Protocols
Objective: To determine the half-maximal inhibitory concentration (IC50) of PAP-1 on the proliferation of CCR7- effector memory T cells.
Methodology:
-
Isolate CCR7- TEM cells and autologous irradiated peripheral blood mononuclear cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells per well in RPMI culture medium.
-
Add PAP-1 at various concentrations (e.g., ranging from 2 nM to 100 nM).
-
After 30 minutes of incubation, stimulate the cells with 25 ng/ml soluble anti-CD3 antibody.
-
Culture the cells for a specified period.
-
Harvest the cells onto glass fiber filters.
-
Measure radioactivity using a β-scintillation counter to determine the extent of cell proliferation.
-
Calculate the IC50 value from the dose-response curve.[2]
References
An In-Depth Technical Guide to the Discovery and Development of Acyl-Protein Thioesterase (APT) Inhibitors
A Note on "Pap-IN-1": The term "this compound" does not correspond to a known molecule in publicly available scientific literature. This guide will focus on the discovery and development of Acyl-Protein Thioesterase (APT) inhibitors, a class of molecules that fits the detailed technical requirements of the user's request. We will use the well-documented selective inhibitors of APT1 and APT2, ML348 and ML349, as primary examples to illustrate the principles and methodologies involved.
Introduction
Protein S-palmitoylation is a reversible post-translational modification where a palmitate lipid is attached to a cysteine residue via a thioester bond.[1] This process is crucial for regulating the trafficking, localization, and function of numerous proteins involved in cellular signaling.[2] The dynamic nature of palmitoylation is maintained by a cycle of palmitate addition, catalyzed by protein acyltransferases (PATs), and removal, catalyzed by acyl-protein thioesterases (APTs).[1][3]
The Ras family of small GTPases, which are critical regulators of cell growth and proliferation and are frequently mutated in cancers, are key substrates of this cycle.[4][5] Specifically, H-Ras and N-Ras require palmitoylation for their proper localization to the plasma membrane and subsequent signaling activity.[2][6] The enzymes that remove palmitate from Ras, primarily APT1 (also known as LYPLA1) and APT2 (also known as LYPLA2), have emerged as attractive therapeutic targets.[3][5] Inhibiting these enzymes can disrupt the localization of Ras and consequently attenuate its oncogenic signaling.[1][7] This guide provides a detailed overview of the discovery and development of selective inhibitors for these important enzymes.
The Palmitoylation-Depalmitoylation Cycle and Ras Signaling
The subcellular localization of H-Ras and N-Ras is dynamically regulated by a continuous cycle of palmitoylation and depalmitoylation.[6] Farnesylated and newly synthesized Ras proteins are first palmitoylated at the Golgi apparatus by PATs.[2] This dual lipidation significantly increases the protein's hydrophobicity, facilitating its transport to the plasma membrane via the secretory pathway.[2] At the plasma membrane, active Ras can engage with its downstream effectors to propagate signaling cascades.
Depalmitoylation, mediated by APTs, reverses this process by cleaving the palmitate group, which leads to the dissociation of Ras from the plasma membrane.[1] The now singly lipidated Ras can be trafficked back to the Golgi for another round of palmitoylation.[2] This cycle ensures the proper spatial and temporal control of Ras signaling.[6] Inhibition of APTs leads to an accumulation of palmitoylated Ras, causing its mislocalization to endomembranes and a reduction in plasma membrane-associated signaling.[4]
Discovery of Selective APT Inhibitors
The discovery of potent and selective inhibitors for APT1 and APT2 has been significantly accelerated by the use of Activity-Based Protein Profiling (ABPP).[1][7] ABPP is a powerful chemical proteomics technique that utilizes active site-directed chemical probes to assess the functional state of enzymes within complex biological systems.[8][9]
A common approach for screening APT inhibitors is competitive ABPP.[1] In this method, a proteome is incubated with a potential inhibitor before being treated with a broad-spectrum activity-based probe that targets serine hydrolases, the enzyme family to which APTs belong.[1][10] A common probe is a fluorophosphonate coupled to a reporter tag like rhodamine (FP-Rh).[1] If the inhibitor binds to the active site of an APT, it will block the subsequent labeling by the FP-Rh probe. The inhibition can then be quantified by measuring the decrease in fluorescence signal corresponding to the APT protein on a gel.[8] This platform allows for the simultaneous assessment of inhibitor potency and selectivity against numerous enzymes in the proteome.[8][9]
Quantitative Data Presentation
Through high-throughput screening campaigns utilizing ABPP, several classes of APT inhibitors have been identified.[11] Among the most significant are the isoform-selective, reversible inhibitors ML348 for APT1 and ML349 for APT2.[3][12] The potency and selectivity of these compounds have been extensively characterized.
Table 1: Inhibitory Potency of Selective APT Inhibitors
| Compound | Target | Ki (nM) | IC50 (nM) |
|---|---|---|---|
| ML348 | APT1 | - | 230 |
| APT2 | - | >30,000 | |
| ML349 | APT1 | >10,000 | >3,000 |
| APT2 | 120 ± 20 | 144 |
Data compiled from multiple sources.[11][13]
Table 2: Thermal Stabilization of APTs by Selective Inhibitors
| Enzyme | Ligand | Melting Temperature (Tm) | ΔTm (°C) |
|---|---|---|---|
| APT1 | - | 59.2 °C | - |
| ML348 | + ~5 °C | ~5 | |
| APT2 | - | 54.4 °C | - |
| ML349 | + ~5 °C | ~5 |
Data from differential scanning fluorimetry experiments.[3]
Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP) Protocol
-
Proteome Preparation:
-
Harvest cells (e.g., HEK293T) and lyse in a suitable buffer (e.g., DPBS) via sonication.
-
Centrifuge the lysate to pellet cellular debris and collect the soluble proteome fraction.
-
Determine the protein concentration using a standard assay (e.g., BCA assay). Adjust the concentration to 1 mg/mL.
-
-
Inhibitor Incubation:
-
In a 50 µL reaction volume, treat the soluble proteome with the test compound (e.g., ML348 or ML349) at various concentrations. A DMSO control is run in parallel.
-
Incubate the mixture for 30 minutes at 37°C to allow for inhibitor-enzyme binding.
-
-
Probe Labeling:
-
Add a fluorophosphonate-rhodamine (FP-Rh) probe to a final concentration of 1 µM.
-
Incubate for another 30 minutes at room temperature to allow the probe to covalently label the active sites of serine hydrolases.
-
-
SDS-PAGE and Fluorescence Scanning:
-
Quench the labeling reaction by adding 2x SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled enzymes by scanning the gel for rhodamine fluorescence using a flatbed fluorescence scanner.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the bands corresponding to APT1 and APT2.
-
Calculate the percent inhibition relative to the DMSO control.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
-
Mechanism of Isoform-Selective Inhibition
The high degree of sequence homology between APT1 and APT2 (approximately 68% identity) makes the development of isoform-selective inhibitors challenging.[11] X-ray crystallography studies of APT1 in complex with ML348 and APT2 in complex with ML349 have revealed the structural basis for their remarkable selectivity.[3][12]
Although the overall structures of the enzymes are very similar, subtle differences in the active site and surrounding loops create distinct binding pockets.[3] Neither inhibitor forms direct hydrogen bonds with the catalytic triad residues. Instead, they occupy a hydrophobic channel, believed to be the acyl-binding region, and coordinate with structural water molecules to occlude the active site.[3][12] The selectivity is determined by key "gatekeeper" residues within a flexible loop (the β5-α2 loop) and an adjacent helix (the G3 helix) that adopt different conformations in APT1 and APT2, leading to steric and electronic complementarity with their respective inhibitors.[3]
Conclusion
The discovery of potent and isoform-selective inhibitors for acyl-protein thioesterases, such as ML348 and ML349, represents a significant advancement in the study of protein palmitoylation. These chemical probes have been instrumental in dissecting the specific roles of APT1 and APT2 in cellular processes, particularly in the context of oncogenic Ras signaling.[3] The methodologies employed in their discovery, most notably competitive activity-based protein profiling, provide a robust framework for the development of inhibitors for other enzymes.[1][7] Further development of these and other APT inhibitors holds promise for new therapeutic strategies targeting cancers and other diseases where dynamic palmitoylation plays a critical role.
References
- 1. Acyl protein thioesterase inhibitors as probes of dynamic S-palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palmitoylation as a Key Regulator of Ras Localization and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanism for isoform-selective inhibition of acyl protein thioesterases 1 and 2 (APT1 and APT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Targeting the Ras palmitoylation/depalmitoylation cycle in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Acyl protein thioesterase inhibitors as probes of dynamic S-palmitoylation - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. Activity-based protein profiling for biochemical pathway discovery in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity-Based Protein Profiling: Discovering Novel Therapeutic Strategies for Disease – Berkeley Scientific Journal [bsj.studentorg.berkeley.edu]
- 10. research.rug.nl [research.rug.nl]
- 11. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 12. Molecular Mechanism for Isoform-Selective Inhibition of Acyl Protein Thioesterases 1 and 2 (APT1 and APT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
exploring the therapeutic potential of Pap-IN-1
It appears there may be some ambiguity in the term "Pap-IN-1" as search results predominantly point to two distinct molecules referred to as "PAP-1" and a broader group of proteins known as "PAP". To ensure the technical guide accurately addresses your research needs, please clarify which of the following you are interested in:
-
PAP-1 as 5-(4-phenoxybutoxy)psoralen: A potent and selective Kv1.3 potassium channel blocker investigated for its immunosuppressive potential in autoimmune diseases.
-
PAP-1 as Pancreatitis-Associated Protein 1: A protein implicated in various cellular processes, including inflammation and cell growth, with roles in conditions like pancreatitis and certain cancers.
-
PAP as Prostatic Acid Phosphatase: A protein with a transmembrane form (TMPAP) that is being explored as a therapeutic target in advanced prostate cancer.
-
PAP as 3'-phosphoadenosine-5'-phosphate: A signaling molecule involved in plant stress responses (SAL1-PAP pathway).
-
Something else: If "this compound" refers to a different molecule, please provide more specific details.
Once you provide this clarification, I can proceed with generating the in-depth technical guide, including quantitative data tables, detailed experimental protocols, and the requested Graphviz diagrams.
Methodological & Application
Application Notes and Protocols for Pap-IN-1 In Vitro Assays
A Note on Nomenclature: The term "Pap-IN-1" is ambiguous and can refer to at least two distinct molecules in biomedical research. To provide a comprehensive resource, this document details the in vitro assay protocols for both interpretations:
-
PAP-1 (5-(4-Phenoxybutoxy)psoralen): A potent and selective small molecule inhibitor of the voltage-gated potassium channel Kv1.3, a key regulator of T-cell activation.
-
PAP1 (Pancreatitis-Associated Protein 1): A secretory protein with anti-inflammatory properties that signals through the MAPK and NF-κB pathways.
Section 1: PAP-1 (Kv1.3 Inhibitor) In Vitro Assays
Application Notes
PAP-1 (5-(4-Phenoxybutoxy)psoralen) is a valuable tool for studying the role of the Kv1.3 potassium channel in immune responses, particularly in T-lymphocytes.[1][2] The Kv1.3 channel is crucial for maintaining the membrane potential required for sustained calcium influx upon T-cell receptor activation, which is essential for T-cell proliferation and cytokine production.[3][4] Therefore, in vitro assays for PAP-1 primarily focus on its ability to block Kv1.3 channel activity and consequently inhibit T-cell function. Key applications include screening for novel immunosuppressive agents, studying autoimmune diseases, and investigating the role of ion channels in cellular activation. PAP-1 blocks the Kv1.3 channel with high potency, exhibiting an EC50 of approximately 2 nM.[1]
Quantitative Data Summary
| Parameter | Value | Cell Type/System | Assay Type | Reference |
| EC50 | ~2 nM | - | Kv1.3 Channel Blockade | [1] |
| Selectivity | 23-fold over Kv1.5 | - | Electrophysiology | [1] |
| Selectivity | 33 to 125-fold over other Kv1-family channels | - | Electrophysiology | [1] |
| Effect | Decreased T-cell proliferation | Human CD3+ T cells | [3H]-Thymidine Incorporation | [4] |
| Effect | Decreased production of IL-2, IFN-γ, TNF-α, IL-12, IL-17A | Human CD3+ T cells | Cytokine Bead Array | [4] |
Experimental Protocols
This assay measures the ability of PAP-1 to inhibit the proliferation of T-lymphocytes following stimulation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
CD4+ T-Cell Isolation Kit
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Anti-CD3/CD28 T-cell activation beads
-
PAP-1 (stock solution in DMSO)
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
Isolate CD4+ T-cells from PBMCs according to the manufacturer's protocol.
-
Resuspend the isolated T-cells at a concentration of 1 × 10^6 cells/mL in PBS containing 0.1% BSA.
-
Add CFSE to a final concentration of 0.25 µM and incubate at 37°C for 10 minutes.[5]
-
Quench the staining reaction by adding 5 volumes of complete RPMI-1640 medium.
-
Centrifuge the cells, wash once with complete medium, and resuspend at 1 × 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into the wells of a 96-well plate.
-
Prepare serial dilutions of PAP-1 in complete medium. Add 50 µL of the PAP-1 dilutions to the respective wells. Include a vehicle control (DMSO). Pre-incubate for 30 minutes at 37°C.[3]
-
Add anti-CD3/CD28 beads to the wells at a bead-to-cell ratio of 1:1 to stimulate proliferation.[5]
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Proliferation is measured by the successive halving of CFSE intensity in daughter cells.
This assay directly measures the inhibitory effect of PAP-1 on Kv1.3 channel currents.
Materials:
-
Cell line expressing human Kv1.3 channels (e.g., CHO or HEK293 cells)
-
Patch-clamp rig (amplifier, digitizer, micromanipulator)
-
Glass pipettes
-
External solution (in mM): 160 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH 7.4.[6]
-
Internal (pipette) solution (in mM): 145 KF, 10 HEPES, 10 EGTA, 2 MgCl2; pH 7.2.[5]
-
PAP-1 solutions at various concentrations
Procedure:
-
Plate the Kv1.3-expressing cells onto glass coverslips suitable for microscopy and allow them to adhere.
-
Place a coverslip in the recording chamber on the microscope and perfuse with the external solution.
-
Pull glass pipettes to a resistance of 2-3 MΩ when filled with the internal solution.[6]
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell at a holding potential of -80 mV.
-
To elicit Kv1.3 currents, apply repeated 200-ms depolarizing pulses to +40 mV.[5]
-
Record baseline currents in the absence of the inhibitor.
-
Perfuse the chamber with external solution containing a known concentration of PAP-1 and repeat the voltage-clamp protocol.
-
Measure the peak outward current at +40 mV before and after PAP-1 application.
-
Calculate the percentage of current inhibition. Repeat for a range of PAP-1 concentrations to determine the IC50.
Diagrams
References
- 1. Identification of Phase-I Metabolites of the Kv1.3 Blocker PAP-1 (5-(4-Phenoxybutoxy)psoralen) in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of phase-I metabolites and chronic toxicity study of the Kv1.3 blocker PAP-1 (5-(4-phenoxybutoxy)psoralen) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. T Cell Subset and Stimulation Strength-Dependent Modulation of T Cell Activation by Kv1.3 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Kv1.3 deletion biases T cells towards an immuno-regulatory phenotype and renders mice resistant to autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The voltage-gated potassium channel Kv1.3 is required for microglial pro-inflammatory activation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pap-IN-1 (PAP-1) in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pap-IN-1, also known as PAP-1 or 5-(4-phenoxybutoxy)psoralen, is a potent and selective small molecule inhibitor of the voltage-gated potassium channel Kv1.3.[1][2][3] This channel is highly expressed in the plasma membrane of effector memory T cells (TEM), making it a compelling therapeutic target for autoimmune diseases and other conditions driven by TEM cell activity.[4][5] By blocking Kv1.3, PAP-1 hyperpolarizes the T-cell membrane, which in turn reduces the driving force for calcium influx, a critical step in T-cell activation, proliferation, and cytokine production.[4][6] These application notes provide detailed protocols for utilizing PAP-1 in various cell-based assays to evaluate its biological activity and mechanism of action.
Data Presentation
Quantitative Data Summary
The following table summarizes the reported potency of PAP-1 in various experimental systems. These values can serve as a reference for dose-response studies in relevant cell-based assays.
| Parameter | Value | Cell Type/System | Assay Method | Reference |
| EC50 | 2 nM | L929 cells expressing Kv1.3 | Whole-cell patch clamp | [1][2] |
| EC50 | 45 nM | Cells expressing Kv1.5 | Whole-cell patch clamp | [2] |
| IC50 | 10 nM | CCR7- TEM cells | Proliferation assay | [2] |
| IC50 | 2 nM | L929 cells expressing Kv1.3 | Whole-cell patch clamp | [3] |
| IC50 | 300 nM | Jurkat T cells | Not specified | [3] |
Signaling Pathway
The primary mechanism of action of PAP-1 is the inhibition of the Kv1.3 potassium channel, which has a significant impact on T-cell activation signaling. The following diagram illustrates this pathway.
References
- 1. Design of PAP-1, a selective small molecule Kv1.3 blocker, for the suppression of effector memory T cells in autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics, toxicity, and functional studies of the selective Kv1.3 channel blocker 5-(4-phenoxybutoxy)psoralen in rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, toxicity and functional studies of the selective Kv1.3 channel blocker PAP-1 in rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kv1.3 channel-blocking immunomodulatory peptides from parasitic worms: implications for autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
Pap-IN-1: Application Notes and Protocols for a Purple Acid Phosphatase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pap-IN-1 is a potent inhibitor of purple acid phosphatases (PAPs), a family of binuclear metallohydrolases.[1] Specifically, it has been shown to inhibit mammalian PAP with a Ki value of 168 nM and porcine PAP with a Kic of 0.17 µM.[1] Due to the role of PAPs in bone resorption, this compound is a compound of interest in the research and development of anti-osteoporotic drugs.[1] These application notes provide a summary of the available information on this compound, including guidance on stock solution preparation and storage, its mechanism of action, and experimental protocols.
Data Presentation
Quantitative data for this compound is summarized in the table below.
| Parameter | Value | Species/Conditions | Reference |
| Ki | 168 nM | Mammalian PAP | [1] |
| Kic | 0.17 µM | Porcine PAP | [1] |
Experimental Protocols
Stock Solution Preparation and Storage
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes
Protocol for Preparing a 10 mM Stock Solution:
-
Weighing the Compound: Carefully weigh a precise amount of this compound powder in a sterile microcentrifuge tube.
-
Calculating the Solvent Volume: Calculate the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of this compound is needed for this calculation.
-
Dissolving the Compound: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Ensuring Complete Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but monitor for any signs of degradation.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
Storage:
-
Short-term: Store the stock solution at 4°C for up to one week.
-
Long-term: For long-term storage, it is recommended to store the aliquoted stock solution at -20°C or -80°C.
-
Solid Compound: The solid powder can be stored at room temperature in the continental United States, though this may vary in other locations.[1] Always refer to the supplier's Certificate of Analysis for the most accurate storage recommendations.[1]
Mechanism of Action and Signaling Pathways
This compound functions by directly inhibiting the enzymatic activity of purple acid phosphatases. In mammals, PAP is also known as tartrate-resistant acid phosphatase (TRAP) and is highly expressed in osteoclasts, the cells responsible for bone resorption.[2][3] By inhibiting PAP, this compound can interfere with the bone resorption process. The simplified signaling pathway below illustrates the role of PAP in osteoclasts and the point of inhibition by this compound.
Caption: Simplified mechanism of this compound action in osteoclasts.
Experimental Workflow: In Vitro PAP Inhibition Assay
The following is a generalized workflow for assessing the inhibitory activity of this compound on purified PAP enzyme in vitro.
Caption: General workflow for an in vitro PAP inhibition assay.
References
Application Notes: Determining the Optimal Concentration of PAP-1 in Cell Culture
An important initial clarification regarding the topic "determining the optimal concentration of Pap-IN-1 for cell culture" is that scientific literature predominantly refers to a molecule named PAP-1 , a potent and selective inhibitor of the Kv1.3 potassium channel. It is highly probable that "this compound" is a typographical error. Therefore, these application notes and protocols will focus on PAP-1.
Introduction
PAP-1, or 5-(4-phenoxybutoxy)psoralen, is a small molecule inhibitor of the voltage-gated potassium channel Kv1.3.[1][2] This channel is crucial for regulating the membrane potential of cells, and its inhibition has been shown to be a promising therapeutic strategy for T-cell-mediated autoimmune diseases and certain types of cancer.[1][3] Determining the optimal concentration of PAP-1 is a critical first step for in vitro studies to ensure meaningful and reproducible results. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to establish the ideal working concentration of PAP-1 for their specific cell lines and experimental questions.
Mechanism of Action
PAP-1 selectively blocks the Kv1.3 channel, which is highly expressed on activated effector memory T cells and various cancer cells.[1] By inhibiting the outward flow of potassium ions, PAP-1 disrupts the calcium signaling that is essential for cellular processes like proliferation and activation.[4] Specifically, inhibition of Kv1.3 by PAP-1 has been shown to suppress the activation of the JNK mitogen-activated protein kinase (MAPK) and the p65 subunit of nuclear factor-kB (NF-kB).[4]
Data Presentation: Reported Effective Concentrations of PAP-1
The effective concentration of PAP-1 can vary significantly depending on the cell type and the assay used. The following table summarizes previously reported half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values to provide a starting point for your experiments.
| Cell Line | Assay Type | Reported Value | Reference |
| Mouse L929 cells (expressing Kv1.3) | Whole-cell patch clamp | EC50 = 2 nM | [1] |
| Human T-cells | Not specified | IC50 = 2 nM | [5] |
| CCR7-TEM cells | Proliferation Assay | IC50 = 10 nM | [2] |
| Jurkat T cells | Not specified | IC50 = 300 nM | [3][5] |
| Ltk- cells | Manual patch-clamp | IC50 = 0.4 nM | [3] |
| CHO cells (expressing human Kv1.3) | Automated patch clamp | IC50 = 111 ± 0.03 nM | [6] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Immunosuppressant activity | EC50 = 0.4 µM | [2] |
| Panc-1 | Cell Viability (MTS) | EC50 ≈ 3 µM | [3] |
| Colo-357 | Cell Viability (MTS) | High µM range | [3] |
Experimental Protocols
1. General Guidelines for Handling PAP-1
-
Stock Solution Preparation: PAP-1 is typically soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-20 mM) in sterile DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh dilutions in your cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is consistent across all experimental conditions (including vehicle controls) and is non-toxic to the cells (typically ≤ 0.1%).
2. Protocol for Determining IC50 using a Cell Viability Assay (WST-1 Assay)
This protocol outlines a method to determine the concentration of PAP-1 that inhibits cell viability by 50% (IC50).
-
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
PAP-1 stock solution (in DMSO)
-
96-well clear-bottom cell culture plates
-
WST-1 reagent
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
PAP-1 Treatment: Prepare a serial dilution of PAP-1 in complete culture medium. A common approach is to use a 10-point dilution series (e.g., from 1 nM to 10 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of PAP-1. Include wells with medium and a vehicle control (medium with the same final concentration of DMSO as the highest PAP-1 concentration).
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan dye.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium only wells).
-
Normalize the data by setting the absorbance of the vehicle-treated cells to 100% viability.
-
Plot the normalized viability against the logarithm of the PAP-1 concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
-
3. Protocol for Assessing Apoptosis using Annexin V and Propidium Iodide (PI) Staining
This protocol helps to determine if the observed decrease in cell viability is due to apoptosis.
-
Materials:
-
Your cell line of interest
-
6-well plates
-
PAP-1
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with PAP-1 at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for the desired time. Include an untreated and a vehicle control.
-
Cell Harvesting:
-
For adherent cells, collect the supernatant (containing floating cells) and then detach the adherent cells using trypsin. Combine both cell populations.
-
For suspension cells, directly collect the cells.
-
-
Centrifuge the cells and wash them twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer immediately.
-
Data Analysis:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
4. Protocol for Western Blot Analysis of Downstream Signaling
This protocol allows for the investigation of the molecular mechanisms affected by PAP-1.
-
Materials:
-
Your cell line of interest
-
PAP-1
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-p65, anti-p65, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Treatment and Lysis: Treat cells with PAP-1 as described for the apoptosis assay. After treatment, wash the cells with ice-cold PBS and lyse them.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Visualizations
Caption: PAP-1 inhibits the Kv1.3 channel, disrupting downstream Ca²⁺ signaling and subsequent JNK and NF-κB activation.
Caption: Workflow for determining the optimal concentration of PAP-1 in cell culture.
References
- 1. Design of PAP-1, a selective small molecule Kv1.3 blocker, for the suppression of effector memory T cells in autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of Kv1.3 channel impairs TLR3/4 activation and type I IFN response and confers protection against Listeria monocytogenes infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suppressing Kv1.3 Ion Channel Activity with a Novel Small Molecule Inhibitor Ameliorates Inflammation in a Humanised Mouse Model of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pap-IN-1: An Inhibitor of Purple Acid Phosphatase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purple Acid Phosphatases (PAPs) are a family of binuclear metallohydrolases that catalyze the hydrolysis of a variety of phosphate esters and anhydrides under acidic conditions.[1][2][3] In humans, elevated levels of PAP are associated with the progression of osteoporosis, making it a significant therapeutic target for the development of anti-osteoporotic drugs.[4][5][6] Pap-IN-1 (compound 28) is an inhibitor of mammalian PAP with a reported Ki value of 168 nM, presenting a promising lead compound for osteoporosis therapeutics. These application notes provide a detailed experimental design for characterizing the enzyme kinetics of this compound.
Target Enzyme: Purple Acid Phosphatase (PAP)
-
Function: PAPs are involved in various physiological processes, including bone resorption, iron transport, and phosphate metabolism.[7] In the context of osteoporosis, osteoclasts secrete PAP into the bone resorption compartment, where it is believed to dephosphorylate bone matrix phosphoproteins, such as osteopontin, facilitating the breakdown of bone tissue.[7][8]
-
Structure: Mammalian PAPs are monomeric glycoproteins with a molecular weight of approximately 35 kDa and contain a binuclear iron center (Fe(III)-Fe(II)) at the active site, which is essential for catalytic activity.[1][8]
-
Substrates: PAPs exhibit broad substrate specificity and can hydrolyze a range of phosphorylated molecules, including p-nitrophenyl phosphate (pNPP), ATP, and phosphoproteins.[9]
This compound: A Purple Acid Phosphatase Inhibitor
This compound is a known inhibitor of purple acid phosphatases. For pig PAP, it has a reported competitive inhibition constant (Kic) of 0.17 µM. Understanding the kinetic parameters of this inhibitor is crucial for its development as a potential therapeutic agent.
Data Presentation
Table 1: Kinetic Parameters of this compound
| Parameter | Value | Target Enzyme |
| Ki | 168 nM | Mammalian PAP |
| Kic | 0.17 µM | Pig PAP |
Experimental Protocols
Protocol 1: Determination of PAP Michaelis-Menten Kinetics
This protocol outlines the determination of the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for PAP using the common colorimetric substrate, p-nitrophenyl phosphate (pNPP).
Materials:
-
Purified mammalian Purple Acid Phosphatase (PAP)
-
This compound
-
p-nitrophenyl phosphate (pNPP)
-
Assay Buffer: 0.1 M Sodium Acetate, pH 4.9
-
Stop Solution: 1.0 M NaOH
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Enzyme Preparation: Prepare a stock solution of PAP in Assay Buffer. The final concentration in the assay will need to be determined empirically but is typically in the nanomolar range.
-
Substrate Preparation: Prepare a series of dilutions of pNPP in Assay Buffer. A typical concentration range would be 0.1 to 10 times the expected Km.
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of a 96-well plate.
-
Add 20 µL of the various pNPP dilutions to the wells.
-
To initiate the reaction, add 30 µL of the PAP enzyme solution to each well.
-
-
Incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 10-30 minutes). The reaction time should be within the linear range of product formation.
-
Stopping the Reaction: Add 100 µL of Stop Solution to each well to terminate the reaction. The stop solution will also induce a color change in the product.
-
Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of a blank (no enzyme) from all readings.
-
Convert the absorbance values to the concentration of p-nitrophenol (pNP) produced using a standard curve.
-
Plot the initial reaction velocity (V₀) versus the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine Km and Vmax. This can be done using non-linear regression analysis or by using a linearized plot such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]).
-
Protocol 2: Determination of IC50 of this compound
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in Assay Buffer.
-
Assay Setup:
-
Add 40 µL of Assay Buffer to each well.
-
Add 10 µL of the various this compound dilutions to the wells.
-
Add 20 µL of pNPP solution at a concentration equal to the determined Km value.
-
Pre-incubate the enzyme with the inhibitor for a set time (e.g., 15 minutes) at room temperature.
-
To initiate the reaction, add 30 µL of the PAP enzyme solution.
-
-
Incubation, Stopping, and Measurement: Follow steps 4-6 from Protocol 1.
-
Data Analysis:
-
Plot the percentage of enzyme inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 3: Determination of the Mode of Inhibition of this compound
This protocol is designed to determine whether this compound is a competitive, non-competitive, uncompetitive, or mixed-type inhibitor.
Procedure:
-
Assay Setup: This experiment involves measuring the initial reaction velocity at various substrate concentrations in the presence of different fixed concentrations of this compound.
-
Prepare several sets of pNPP dilutions as in Protocol 1.
-
For each set of substrate dilutions, add a fixed concentration of this compound (e.g., 0 nM, 0.5 x IC50, 1 x IC50, 2 x IC50).
-
Follow the assay setup, incubation, stopping, and measurement steps as described in Protocol 1.
-
-
Data Analysis:
-
Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.
-
Competitive Inhibition: The lines will intersect at the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive Inhibition: The lines will intersect at the x-axis (Km is unchanged, apparent Vmax decreases).
-
Uncompetitive Inhibition: The lines will be parallel (both apparent Km and Vmax decrease).
-
Mixed Inhibition: The lines will intersect at a point to the left of the y-axis.
-
Visualizations
Caption: Experimental workflow for kinetic characterization of this compound.
Caption: PAP signaling in bone resorption and its inhibition by this compound.
References
- 1. scielo.br [scielo.br]
- 2. Structural and kinetic properties of a novel purple acid phosphatase from phosphate-starved tomato (Lycopersicon esculentum) cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. Identification of purple acid phosphatase inhibitors by fragment-based screening: promising new leads for osteoporosis therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purple acid phosphatase inhibitors as leads for osteoporosis chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acid phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and evaluation of novel purple acid phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reconstituting Lyophilized Pap-IN-1
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the reconstitution, handling, and experimental use of lyophilized Pap-IN-1, a potent inhibitor of purple acid phosphatases (PAPs). Adherence to these guidelines is crucial for ensuring the compound's stability, activity, and reproducibility in experimental settings.
Introduction to this compound
This compound is a binuclear metallohydrolase inhibitor that specifically targets purple acid phosphatases (PAPs). It has been identified as a potent inhibitor of mammalian PAP with a Ki value of 168 nM.[1] PAPs are implicated in various physiological and pathological processes, including bone resorption by osteoclasts. Consequently, inhibitors like this compound are valuable tools for research into anti-osteoporotic drugs and other therapeutic areas where PAP activity is relevant.[1]
Properties and Specifications
Properly understanding the chemical and physical properties of this compound is essential for its correct handling and use. The quantitative data below is summarized for easy reference.
| Property | Value | Reference |
| Target | Purple Acid Phosphatases (PAPs) | [1] |
| Mechanism of Action | Competitive Inhibitor | [1] |
| Ki (mammalian PAP) | 168 nM | [1] |
| Kic (pig PAP) | 0.17 µM | [1] |
| Formulation | Lyophilized solid | N/A |
| Recommended Solvent | DMSO (Dimethyl sulfoxide) | General Practice |
| Storage (Lyophilized) | -20°C | General Practice |
| Storage (Stock Solution) | -80°C (long-term), -20°C (short-term) | [2] |
Note: Detailed solubility data in various solvents for this compound is not widely published. DMSO is the recommended solvent for initial stock solution preparation based on common practices for similar small molecule inhibitors.
Reconstitution of Lyophilized this compound
The following protocol outlines the recommended procedure for reconstituting lyophilized this compound to prepare a high-concentration stock solution.
Caption: Workflow for reconstituting lyophilized this compound.
-
Vial of lyophilized this compound
-
Anhydrous, sterile-filtered Dimethyl sulfoxide (DMSO)
-
Sterile, low-retention polypropylene microcentrifuge tubes
-
Calibrated precision pipettes and sterile tips
-
Vortex mixer
-
Microcentrifuge
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture, which can affect compound stability.
-
Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 1,000 x g for 1 minute) to ensure the entire lyophilized cake is collected at the bottom of the vial.[3]
-
Solvent Addition: Carefully add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). For example, to make a 10 mM stock from 1 mg of this compound (assuming a hypothetical molecular weight), you would add a specific volume of DMSO. Always refer to the Certificate of Analysis for the exact mass and molecular weight.
-
Dissolution: Cap the vial securely and vortex gently or agitate at room temperature for 5-10 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.[3] For long-term storage (months to years), store these aliquots at -80°C. For short-term storage (weeks), -20°C is acceptable.[2]
Key Experimental Protocols
This protocol describes a general colorimetric assay to determine the half-maximal inhibitory concentration (IC50) of this compound.
Principle: PAP catalyzes the hydrolysis of p-nitrophenyl phosphate (pNPP) to p-nitrophenol (pNP), a yellow product that can be quantified by measuring absorbance at 405 nm.
Materials:
-
Recombinant human PAP
-
This compound stock solution (in DMSO)
-
Assay Buffer (e.g., 100 mM Sodium Acetate, pH 5.5, with 20 mM KCl and 1 mM Ascorbic Acid)
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Stop Solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Dilutions: Create a serial dilution of the this compound stock solution in Assay Buffer. Ensure the final DMSO concentration in all wells is consistent and low (<1%) to avoid solvent effects. Include a "no inhibitor" control (DMSO vehicle only) and a "no enzyme" blank.
-
Enzyme Incubation: To each well of the 96-well plate, add 20 µL of the appropriate this compound dilution or vehicle control.
-
Add 60 µL of Assay Buffer containing the pre-determined optimal concentration of PAP enzyme to each well (except the "no enzyme" blank).
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 20 µL of the pNPP substrate solution to all wells to start the reaction.
-
Incubate the plate at 37°C for 30 minutes (or a time determined to be within the linear range of the reaction).
-
Stop Reaction: Add 50 µL of Stop Solution to each well to terminate the reaction.
-
Read Absorbance: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Subtract the blank reading from all other readings. Plot the percentage of inhibition against the logarithm of the this compound concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
This assay assesses the functional effect of this compound on the bone-resorbing activity of osteoclasts.
Materials:
-
Osteoclast precursor cells (e.g., RAW 264.7 cells or bone marrow macrophages)
-
Culture medium (e.g., α-MEM with 10% FBS)
-
RANKL and M-CSF to induce osteoclast differentiation
-
This compound working solutions (diluted from stock in culture medium)
-
Bone-mimicking substrate plates (e.g., Corning Osteo Assay Surface plates)
-
TRAP staining kit
-
Microscope
Procedure:
-
Cell Seeding: Seed osteoclast precursors onto the bone-mimicking substrate plates at an appropriate density.
-
Differentiation: Culture the cells in the presence of RANKL and M-CSF for 5-7 days to induce differentiation into mature, multinucleated osteoclasts.
-
Inhibitor Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Culture the cells for an additional 48-72 hours to allow for bone resorption.
-
Cell Removal: Remove the cells from the plates using a bleach solution or cell lysis buffer.
-
Visualization of Pits: Wash the plates with water and allow them to air dry. The resorption pits can be visualized and quantified using a light microscope.
-
Quantification: Capture images from multiple fields per well. Use image analysis software (e.g., ImageJ) to calculate the total resorbed area per well.
-
Data Analysis: Normalize the resorbed area to the vehicle control and plot the percentage of inhibition against the this compound concentration to determine its effect on osteoclast function.
This compound Signaling Pathway and Mechanism of Action
This compound acts through direct inhibition of Purple Acid Phosphatase (PAP). The enzyme PAP is a phosphatase, meaning its function is to remove phosphate groups from its substrates. In the context of bone metabolism, a key substrate is osteopontin, a protein involved in regulating osteoclast activity. By inhibiting PAP, this compound prevents the dephosphorylation of these substrates, thereby disrupting the downstream cellular processes they control, such as osteoclast-mediated bone resorption.
Caption: this compound inhibits PAP, blocking substrate dephosphorylation.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Pap-IN-1 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal in experiments involving Pap-IN-1. This compound, also known as PAP-1 or 5-(4-Phenoxybutoxy)psoralen, is a potent and selective small molecule inhibitor of the voltage-gated potassium channel Kv1.3.[1][2]
FAQs - Troubleshooting Low Signal
Here are some common questions and troubleshooting steps to address low signal in your this compound experiments.
Question 1: Why am I not seeing a significant inhibitory effect (low signal) with this compound in my cell-based assay?
There are several potential reasons for a weak or absent signal when using this compound. These can be broadly categorized into issues with the compound itself, the experimental setup, or the biological system.
-
Compound Integrity and Preparation:
-
Degradation: this compound, like any chemical compound, can degrade over time if not stored properly. It is recommended to store the powder at -20°C for up to 3 years and stock solutions at -80°C for up to 1 year.[3] Avoid repeated freeze-thaw cycles by preparing aliquots of your stock solution.[1]
-
Solubility Issues: this compound is insoluble in water but soluble in DMSO (up to 70 mg/mL).[3] Ensure you are using fresh, high-quality DMSO, as moisture absorption can reduce solubility.[3] When preparing working solutions, it is crucial to add solvents individually and in the correct order to ensure complete dissolution.[3] If you observe any precipitation in your media, the effective concentration of this compound will be lower than intended.
-
-
Experimental Conditions:
-
Incorrect Concentration: The effective concentration of this compound is cell-type dependent. For example, it suppresses the proliferation of CCR7-TEM cells with an IC50 of 10 nM.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
-
Inappropriate Incubation Time: The inhibitory effect of this compound can be time-dependent. Some protocols suggest an incubation time as short as 30 minutes.[3] You may need to optimize the incubation time for your experiment.
-
Cell Density: The density of your cell culture can influence the efficacy of a drug treatment.[4] A high cell density might require a higher concentration of this compound to achieve the desired effect.
-
-
Biological Factors:
-
Low Target Expression: The target of this compound, the Kv1.3 channel, may not be expressed at high enough levels in your chosen cell line to produce a measurable downstream effect. It is important to verify the expression of Kv1.3 in your cells.
-
Cell State: The activation state of the cells can be critical. For instance, in T-cells, Kv1.3 expression is upregulated upon activation.[5] If your cells are in a quiescent state, the target for this compound may be less abundant.
-
Question 2: How can I confirm that my this compound is active and engaging with its target, Kv1.3?
Confirming target engagement is a critical step in troubleshooting. Here are a few approaches:
-
Direct Measurement of Channel Activity: The most direct way to measure this compound activity is through electrophysiology, specifically using the whole-cell patch-clamp technique to measure Kv1.3 currents.[6][7] A reduction in the potassium current in the presence of this compound confirms its inhibitory effect on the channel.
-
Indirect Measurement of Downstream Effects: Since direct measurement of ion channel activity can be technically challenging, you can measure the downstream consequences of Kv1.3 inhibition. These include:
-
Changes in Intracellular Calcium Levels: Kv1.3 channels play a role in maintaining the membrane potential, which in turn drives calcium influx. Inhibition of Kv1.3 can lead to a decrease in sustained calcium entry.[6][8] This can be measured using calcium-sensitive fluorescent dyes.
-
Inhibition of T-cell Activation and Proliferation: In immune cells like T-lymphocytes, Kv1.3 is crucial for activation and proliferation.[8][9] You can assess this by measuring markers of T-cell activation (e.g., CD25, CD69) by flow cytometry or by performing a proliferation assay.
-
Reduced Cytokine Production: Inhibition of Kv1.3 has been shown to suppress the production of pro-inflammatory cytokines such as IL-2 and IFN-γ in activated T-cells.[9][10] Cytokine levels can be measured using techniques like ELISA or Luminex assays.
-
Question 3: My downstream assay is showing a low signal. What are some common pitfalls related to the assay itself?
Even if this compound is active, issues with the downstream assay can lead to a low signal.
-
For Proliferation Assays (e.g., [³H]thymidine incorporation):
-
Suboptimal Cell Stimulation: Ensure that your positive control (stimulated cells without inhibitor) shows a robust proliferative response. The concentration of the stimulating agent (e.g., anti-CD3/CD28 antibodies) may need to be optimized.
-
Incorrect Timing: The timing of this compound addition relative to cell stimulation is important. Typically, the inhibitor is added shortly before or at the same time as the stimulus.[3]
-
-
For Cytokine Secretion Assays (e.g., ELISA, Luminex):
-
Insufficient Stimulation: Similar to proliferation assays, the cells must be adequately stimulated to produce detectable levels of cytokines.
-
Incorrect Sample Handling: Ensure proper collection and storage of supernatants to prevent cytokine degradation.
-
-
For Calcium Flux Assays:
-
Dye Loading Issues: Inconsistent or inadequate loading of the calcium-sensitive dye can lead to a weak signal.
-
Low Temporal Resolution: Calcium signaling can be rapid. Ensure your detection method has a high enough temporal resolution to capture the changes.
-
Question 4: Could off-target effects of this compound be complicating my results?
While this compound is reported to be highly selective for Kv1.3 over other Kv1-family channels and other ion channels, it's important to consider potential off-target effects, especially at higher concentrations.[2] If you are using concentrations significantly above the reported EC50, you may be observing effects that are not mediated by Kv1.3 inhibition. It is always good practice to use the lowest effective concentration determined from a dose-response curve. Investigating the effects of this compound in a cell line that does not express Kv1.3 can also serve as a useful negative control.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: this compound Properties and Storage
| Property | Value | Reference |
| Synonyms | 5-(4-Phenoxybutoxy)psoralen | [3] |
| Molecular Weight | 350.37 g/mol | [3] |
| Solubility (DMSO) | 70 mg/mL (199.78 mM) | [3] |
| Storage (Powder) | 3 years at -20°C | [3] |
| Storage (Stock Solution) | 1 year at -80°C | [1][3] |
Table 2: this compound In Vitro Activity
| Parameter | Value | Cell Line/System | Reference |
| EC50 (Kv1.3) | 2 nM | Electrophysiology | [1][2] |
| IC50 (Proliferation) | 10 nM | CCR7-TEM cells | [1][3] |
| Selectivity | 23-fold over Kv1.5 | Electrophysiology | [1][2] |
Detailed Experimental Protocols
Protocol 1: T-Cell Proliferation Assay using [³H]Thymidine Incorporation
This protocol is adapted from a method used to assess the effect of this compound on the proliferation of CCR7-TEM cells.[3]
-
Cell Preparation: Seed CCR7-TEM cells at a density of 5 x 10⁴ cells per well in a 96-well round-bottom plate.
-
Co-culture (Optional): Add 5 x 10⁴ autologous irradiated peripheral blood mononuclear cells per well.
-
Inhibitor Addition: Prepare serial dilutions of this compound in RPMI culture medium and add to the wells. Include a vehicle control (DMSO).
-
Cell Stimulation: 30 minutes after adding this compound, stimulate the cells with 25 ng/mL of soluble anti-CD3 antibody.
-
Incubation: Culture the cells for a predetermined period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.
-
[³H]Thymidine Pulse: Add 1 µCi of [³H]thymidine to each well and incubate for an additional 18-24 hours.
-
Harvesting and Measurement: Harvest the cells onto glass fiber filters and measure radioactivity using a β-scintillation counter.
-
Data Analysis: Compare the counts per minute (CPM) in this compound treated wells to the stimulated and unstimulated controls.
Protocol 2: Cytokine Secretion Assay (General Workflow)
This is a general workflow for measuring cytokine production, which can be adapted for specific cytokines (e.g., IL-2, IFN-γ) and detection methods (ELISA or Luminex).
-
Cell Seeding and Treatment: Seed cells in a 24- or 48-well plate and treat with different concentrations of this compound, followed by stimulation as described in the proliferation assay.
-
Supernatant Collection: After an appropriate incubation period (e.g., 24-48 hours), centrifuge the plates and carefully collect the cell culture supernatant.
-
Cytokine Detection:
-
ELISA: Follow the manufacturer's protocol for the specific cytokine ELISA kit. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and measuring the absorbance.
-
Luminex: Use a multiplex bead-based assay kit according to the manufacturer's instructions. This allows for the simultaneous measurement of multiple cytokines from a single sample.
-
-
Data Analysis: Generate a standard curve using recombinant cytokines and determine the concentration of the cytokine(s) in your samples.
Mandatory Visualizations
Diagram 1: this compound Signaling Pathway
Caption: this compound inhibits the Kv1.3 channel, leading to reduced T-cell activation.
Diagram 2: Troubleshooting Workflow for Low Signal
Caption: A logical workflow for troubleshooting low signal in this compound experiments.
Diagram 3: Experimental Workflow for Assessing this compound Activity
Caption: General experimental workflow for testing the effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design of PAP-1, a selective small molecule Kv1.3 blocker, for the suppression of effector memory T cells in autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Identification of novel Kv1.3 channel-interacting proteins using proximity labelling in T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological blockade of KV1.3 channel as a promising treatment in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kv1.3 in Psoriatic Disease: PAP-1, a small molecule inhibitor of Kv1.3 is effective in the SCID mouse psoriasis - xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunosuppressive effects of a Kv1.3 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pap-IN-1 Solubility and Handling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pap-IN-1. The information is designed to address common challenges related to the solubility of this compound in aqueous solutions for experimental use.
Troubleshooting Guide
This guide is intended to help users resolve specific issues encountered during the preparation of this compound solutions.
| Issue | Possible Cause | Recommended Solution |
| This compound precipitates out of solution upon addition to aqueous buffer. | This compound is a hydrophobic compound with low aqueous solubility. Direct addition to aqueous solutions will cause it to precipitate. | Prepare a high-concentration stock solution in an appropriate organic solvent such as Dimethyl Sulfoxide (DMSO) before further dilution into your aqueous experimental medium.[1][2][3] For final concentrations in aqueous buffers, it is recommended to first dissolve the compound in Dimethylformamide (DMF) and then dilute with the aqueous buffer.[4] |
| The final concentration of the organic solvent (e.g., DMSO) is too high for my cell-based assay. | The required final concentration of this compound necessitates a higher than acceptable concentration of the organic solvent. | 1. Optimize Stock Concentration: Prepare the highest possible, fully dissolved stock solution of this compound in DMSO (solubility has been reported to be at least 9 mg/mL and as high as 70 mg/mL).[2][5] This will minimize the volume of stock solution needed. 2. Consider Alternative Solubilization Methods: For certain applications, cyclodextrins like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) can be used to enhance the aqueous solubility of psoralen-based compounds.[6] This may allow for a reduction in the final organic solvent concentration. |
| I need to prepare this compound for in vivo administration and it's not soluble in my vehicle. | Standard aqueous vehicles are not suitable for the hydrophobic this compound. A specific formulation is required for animal studies. | A common and effective formulation for in vivo use involves a multi-component vehicle. A typical formulation consists of DMSO, PEG300, Tween 80, and a final dilution in saline or corn oil.[5] A specific protocol is provided in the Experimental Protocols section. |
| My this compound solution appears cloudy or has visible particles. | The compound has not fully dissolved in the chosen solvent or has precipitated upon dilution. | 1. Ensure Complete Dissolution of Stock: When preparing the initial stock in DMSO, ensure the compound is fully dissolved. Gentle warming or sonication may aid this process, but be cautious of compound stability at elevated temperatures. 2. Stepwise Dilution: When diluting the stock solution into an aqueous medium, add the stock solution to the buffer dropwise while vortexing or stirring to ensure rapid and even dispersion. |
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound, also known as 5-(4-phenoxybutoxy)psoralen, is considered to have very low to negligible solubility in water.[5] For practical purposes in a research setting, it is considered insoluble in aqueous solutions.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3]
Q3: What is the maximum concentration of this compound that can be dissolved in DMSO?
A3: The solubility of this compound in DMSO has been reported at various concentrations, including 9 mg/mL, 16 mg/mL, 50 mg/mL, and up to 70 mg/mL.[2][3][5] It is advisable to start with a lower concentration and ensure complete dissolution before attempting to prepare more concentrated stocks. For hygroscopic DMSO, which can have a significant impact on solubility, using a newly opened bottle is recommended.[3]
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[1][3] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[5]
Q5: Are there any alternative methods to improve the aqueous solubility of this compound for in vitro studies?
A5: Yes, complexation with cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), has been shown to improve the aqueous solubility of psoralen derivatives.[6] This can be a useful strategy if the final concentration of DMSO is a concern for your experimental system.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Source(s) |
| Water | Insoluble | [5] |
| DMSO | 9 mg/mL | [2] |
| DMSO | 16 mg/mL | [2] |
| DMSO | 50 mg/mL | [3] |
| DMSO | 70 mg/mL | [5] |
| Ethanol | ~1 mg/mL (for parent psoralen) | [4] |
| DMF | ~30 mg/mL (for parent psoralen) | [4] |
Table 2: Example Formulations for this compound
| Application | Formulation Components | Final Concentration Example | Source(s) |
| In Vitro (Cell-based assays) | This compound, DMSO, Aqueous Buffer | Varies (typically nM to low µM range) | [3][5] |
| In Vivo (Intraperitoneal Injection) | This compound, DMSO, PEG300, Tween 80, Saline | 2.5 mg/mL (suspended solution) | [3] |
| In Vivo (Oral/IP Injection) | This compound, DMSO, Corn Oil | 0.5 mg/mL (clear or suspended solution) | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the tube until the this compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of this compound Formulation for In Vivo Administration (Suspension)
This protocol is adapted from a common formulation for hydrophobic compounds.[3]
-
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
PEG300
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
-
Procedure (to prepare 1 mL of a 2.5 mg/mL suspended solution):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of a 25 mg/mL this compound stock solution in DMSO to the PEG300. Mix thoroughly by vortexing.
-
Add 50 µL of Tween 80 to the mixture and vortex until the solution is clear.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. Vortex thoroughly.
-
The final formulation will be a suspended solution and should be mixed well before each administration.
-
Visualizations
References
- 1. Buy 5-(4-Phenoxybutoxy)psoralen | 870653-45-5 | >98% [smolecule.com]
- 2. ≥98% (HPLC), voltage-gated potassium channel Kv1.3 inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Improvement in Solubility–Permeability Interplay of Psoralens from Brosimum gaudichaudii Plant Extract upon Complexation with Hydroxypropyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of Pap-IN-1 in cellular assays
Welcome to the technical support center for Pap-IN-1, a known inhibitor of Purple Acid Phosphatase (PAP). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in cellular assays while minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor of Purple Acid Phosphatases (PAPs). In mammals, the primary target of this compound is Acid Phosphatase 5 (ACP5), also known as Tartrate-Resistant Acid Phosphatase (TRAP).[1][2] PAPs are metalloenzymes that hydrolyze phosphate esters and anhydrides under acidic conditions.[3]
Q2: What are the known or potential off-targets of this compound?
Q3: How can I minimize off-target effects of this compound in my cellular assays?
Minimizing off-target effects is crucial for obtaining reliable data. Here are some general strategies:
-
Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect.
-
Use Control Compounds: Include a structurally related but inactive compound as a negative control to distinguish specific from non-specific effects.
-
Orthogonal Approaches: Validate findings using a different inhibitor with a distinct chemical scaffold or by using genetic approaches like siRNA or CRISPR/Cas9 to knockdown the target protein (ACP5).
-
Monitor Off-Target Pathways: If potential off-targets are suspected, monitor their activity or signaling pathways.
-
Optimize Assay Conditions: Ensure your assay buffer, pH, and incubation times are optimized for your target and cell type to reduce non-specific binding.[4]
Q4: What are the potential downstream signaling pathways affected by inhibiting mammalian PAP (ACP5)?
Inhibition of ACP5 may modulate several signaling pathways implicated in various cellular processes. Based on studies involving ACP5, potential downstream pathways include:
-
GSK3β/β-catenin signaling [5]
-
p53/SMAD3 signaling [6]
-
JAK-STAT, MAPK, and WNT signaling pathways [8]
Researchers should consider investigating the impact of this compound on these pathways in their specific cellular context.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cellular assays.
| Problem | Possible Cause | Recommended Solution |
| High background or non-specific effects observed. | 1. This compound concentration is too high. 2. Non-specific binding of the inhibitor. 3. Off-target effects. | 1. Perform a dose-response curve to identify the optimal, lowest effective concentration. 2. Include appropriate controls, such as a vehicle-only control and a negative control compound. 3. Validate key findings with an orthogonal method (e.g., siRNA knockdown of ACP5). |
| Inconsistent or not reproducible results. | 1. Variability in cell culture conditions. 2. Degradation of this compound. 3. Inconsistent assay timing or execution. | 1. Standardize cell passage number, density, and growth phase. 2. Prepare fresh stock solutions of this compound and store them properly according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. 3. Adhere strictly to a detailed, written protocol for all experiments. |
| No observable effect of this compound. | 1. Low expression of the target protein (ACP5) in the cell line. 2. This compound is inactive. 3. The chosen assay is not sensitive enough to detect the effect. | 1. Confirm ACP5 expression in your cell line via Western blot or qPCR. 2. Test the activity of this compound in a biochemical assay with purified ACP5 protein if possible. 3. Optimize the assay readout and ensure it is within the linear range. Consider a more sensitive detection method. |
| Observed phenotype does not align with known functions of ACP5. | 1. The phenotype is due to an off-target effect. 2. The role of ACP5 in the specific cellular context is not yet characterized. | 1. Perform off-target validation experiments (see Experimental Protocols section). 2. Conduct further experiments to elucidate the novel function of ACP5 in your system. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
Objective: To find the lowest concentration of this compound that effectively inhibits ACP5 activity in a cellular context with minimal off-target effects.
Methodology:
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
Serial Dilution: Prepare a series of this compound dilutions in culture medium. A typical starting range could be from 100 µM down to 1 nM, with a vehicle control (e.g., DMSO).
-
Treatment: Replace the medium with the this compound dilutions and incubate for a predetermined time (e.g., 24 hours).
-
Assay for On-Target Effect: Measure the on-target effect. This could be a direct measurement of ACP5 activity from cell lysates or a downstream biomarker.
-
Assay for Cell Viability: Concurrently, assess cell viability using an MTT or similar assay to identify cytotoxic concentrations.
-
Data Analysis: Plot the on-target effect and cell viability against the this compound concentration to determine the IC50 (for inhibition) and CC50 (for cytotoxicity). Select a concentration for future experiments that gives maximal on-target inhibition with minimal cytotoxicity.
Protocol 2: Validating On-Target vs. Off-Target Effects using siRNA
Objective: To confirm that the observed cellular phenotype is a direct result of ACP5 inhibition.
Methodology:
-
siRNA Transfection: Transfect cells with siRNA targeting ACP5 and a non-targeting control siRNA.
-
Incubation: Allow 48-72 hours for target protein knockdown.
-
Confirmation of Knockdown: Harvest a subset of cells to confirm ACP5 knockdown by Western blot or qPCR.
-
Phenotypic Assay: Perform the same cellular assay that was used to characterize the effect of this compound on both the ACP5 knockdown and control cells.
-
Comparison: Compare the phenotype of ACP5 knockdown cells to that of cells treated with this compound. A similar phenotype provides strong evidence that the effect of this compound is on-target.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To directly confirm that this compound binds to ACP5 in intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures to induce protein denaturation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble ACP5 remaining at each temperature in both the this compound treated and vehicle control samples using Western blotting.
-
Data Analysis: A shift in the melting curve to a higher temperature for ACP5 in the this compound treated samples indicates that the inhibitor has bound to and stabilized the protein.
Visualizations
Figure 1: A simplified diagram of potential signaling pathways modulated by mammalian Purple Acid Phosphatase (ACP5/TRAP) and inhibited by this compound.
Figure 2: A logical workflow for validating whether an observed cellular phenotype is an on-target or off-target effect of this compound.
Figure 3: A simplified experimental workflow for the Cellular Thermal Shift Assay (CETSA) to confirm target engagement of this compound with ACP5.
References
- 1. genecards.org [genecards.org]
- 2. Tartrate-resistant acid phosphatase - Wikipedia [en.wikipedia.org]
- 3. Purple acid phosphatases - Wikipedia [en.wikipedia.org]
- 4. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. Tartrate-Resistant Acid Phosphatase 5/ACP5 Interacts with p53 to Control the Expression of SMAD3 in Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tartrate-resistant acid phosphatase (TRAP/ACP5) promotes metastasis-related properties via TGFβ2/TβR and CD44 in MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Association of ACP5 with the tumor immune microenvironment and its role in cell proliferation and metastasis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Time for Inhibitor Treatment
Section 1: Purple Acid Phosphatase (PAP) Inhibitor Treatment
Purple Acid Phosphatases (PAPs) are metalloenzymes that play a role in various cellular processes, including bone metabolism. "PAP-IN-1" is a known inhibitor of PAPs. Optimizing the incubation time for PAP inhibitor treatment is critical for achieving reliable and reproducible results.
Frequently Asked Questions (FAQs) for PAP Inhibitor Treatment
Q1: What is the primary mechanism of action for PAP inhibitors?
A1: PAP inhibitors, such as this compound, typically act by binding to the active site of Purple Acid Phosphatases, preventing the hydrolysis of their substrates. This inhibition can impact downstream signaling pathways and cellular functions that are regulated by PAP-mediated dephosphorylation.
Q2: What is a typical starting point for incubation time when using a PAP inhibitor in a cell-based assay?
A2: For initial experiments, an incubation time of 1 to 4 hours is a reasonable starting point for assessing the direct inhibition of PAP activity. However, for studying downstream cellular effects such as changes in gene expression or cell viability, longer incubation times of 24 to 72 hours may be necessary.
Q3: How does the concentration of the PAP inhibitor affect the optimal incubation time?
A3: Higher concentrations of the inhibitor may produce a more rapid and robust effect, potentially requiring shorter incubation times. Conversely, lower, more physiologically relevant concentrations might necessitate longer incubation periods to observe a significant effect. It is crucial to perform a dose-response experiment in conjunction with a time-course experiment.
Q4: Can the cell type influence the required incubation time?
A4: Yes, the optimal incubation time can vary significantly between different cell types. Factors such as the endogenous expression level of PAPs, the cell's metabolic rate, and membrane permeability to the inhibitor all play a role.
Experimental Protocol: Optimizing Incubation Time for PAP Inhibitor Treatment
This protocol outlines a time-course experiment to determine the optimal incubation period for a PAP inhibitor in a cell-based assay measuring phosphatase activity.
1. Cell Seeding:
- Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase and form a confluent monolayer at the time of the assay.
- Incubate for 24 hours at 37°C and 5% CO₂.
2. Inhibitor Preparation:
- Prepare a stock solution of the PAP inhibitor (e.g., this compound) in a suitable solvent like DMSO.
- On the day of the experiment, dilute the stock solution in a cell culture medium to the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO).
3. Time-Course Treatment:
- Remove the old medium from the cells and replace it with the medium containing different concentrations of the PAP inhibitor or vehicle control.
- Incubate the plates for a range of time points (e.g., 1, 4, 8, 12, 24, and 48 hours).
4. Measurement of PAP Activity:
- At each time point, wash the cells with PBS.
- Lyse the cells using a suitable lysis buffer containing protease inhibitors.[1]
- Add a chromogenic substrate for acid phosphatases, such as p-nitrophenyl phosphate (pNPP), to the cell lysates.[2]
- Incubate for 60 minutes at 25°C, protected from light.[2]
- Stop the reaction by adding a stop solution (e.g., NaOH).
- Measure the absorbance at 405 nm using a microplate reader. A decrease in absorbance in inhibitor-treated wells compared to the vehicle control indicates PAP inhibition.
5. Data Analysis:
- Plot the percentage of PAP activity inhibition against the incubation time for each inhibitor concentration.
- The optimal incubation time is the shortest duration that yields the maximal or desired level of inhibition at the chosen inhibitor concentration.
Troubleshooting Guide for PAP Inhibitor Experiments
| Issue | Possible Cause | Solution |
| No or low inhibition observed | Incubation time is too short. | Increase the incubation time. Perform a time-course experiment as described in the protocol. |
| Inhibitor concentration is too low. | Increase the inhibitor concentration. Perform a dose-response experiment. | |
| Inhibitor is not cell-permeable. | Use a permeabilizing agent or select a different, more cell-permeable inhibitor if available. | |
| High endogenous phosphatase activity. | Increase the inhibitor concentration or consider a pre-incubation step with the inhibitor before adding the substrate. | |
| High variability between replicates | Inconsistent cell seeding. | Ensure a homogenous cell suspension and use a multichannel pipette for seeding. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. | |
| Inaccurate pipetting of the inhibitor. | Calibrate pipettes and use fresh tips for each dilution. | |
| Cell toxicity observed | Inhibitor concentration is too high. | Lower the inhibitor concentration and perform a cell viability assay (e.g., MTT or CellTiter-Glo). |
| Incubation time is too long. | Reduce the incubation time. | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is low (typically <0.5%) and consistent across all wells, including controls. |
Data Presentation: PAP Inhibitor Time-Course Experiment
| Incubation Time (hours) | This compound (1 µM) % Inhibition | This compound (10 µM) % Inhibition | This compound (50 µM) % Inhibition |
| 1 | 15 ± 3 | 45 ± 5 | 70 ± 4 |
| 4 | 30 ± 4 | 75 ± 6 | 92 ± 3 |
| 8 | 45 ± 5 | 88 ± 4 | 95 ± 2 |
| 12 | 55 ± 6 | 91 ± 3 | 96 ± 2 |
| 24 | 60 ± 5 | 93 ± 3 | 97 ± 1 |
| 48 | 62 ± 7 | 94 ± 2 | 98 ± 1 |
Note: This is example data and will vary depending on the cell line and experimental conditions.
Visualization of PAP Inhibition Workflow
Caption: Workflow for optimizing PAP inhibitor incubation time.
Section 2: Plasminogen Activator Inhibitor-1 (PAI-1) Inhibitor Treatment
Frequently Asked Questions (FAQs) for PAI-1 Inhibitor Treatment
A3: The effective concentration can vary widely depending on the cell line and the specific inhibitor. It is recommended to perform a dose-response curve to determine the IC50 value for your experimental system. For example, the IC50 of Tiplaxtinin in T24 bladder cancer cells for proliferation inhibition is approximately 43.7 µM after 24 hours.[4]
A4: For incubation times of 72 hours or longer, it may be beneficial to refresh the medium and inhibitor to ensure a consistent concentration of the inhibitor and to replenish nutrients for the cells. However, for shorter incubations (up to 48 hours), this is often not necessary.
Experimental Protocol: Optimizing Incubation Time for PAI-1 Inhibitor Treatment
1. Cell Seeding:
- Plate cells in a 96-well plate at a density of 1 x 10³ cells per well and allow them to adhere for 24 hours.[3]
2. Inhibitor Preparation:
- Prepare a stock solution of the PAI-1 inhibitor (e.g., Tiplaxtinin) in DMSO.
- Serially dilute the inhibitor in cell culture medium to achieve a range of final concentrations. Include a vehicle control (DMSO).
3. Time-Course Treatment:
- Treat the cells with the PAI-1 inhibitor dilutions or vehicle control.
- Incubate the plates for various durations, such as 12, 24, 48, and 72 hours.
4. Cell Viability Assay:
- At each designated time point, perform a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[4]
- Measure the luminescence, which is proportional to the number of viable cells.
5. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point.
- Plot cell viability versus inhibitor concentration for each incubation time to determine the IC50 at each time point.
- The optimal incubation time will depend on the experimental goals, often being the time point that provides a robust and significant effect at a physiologically relevant inhibitor concentration.
Troubleshooting Guide for PAI-1 Inhibitor Experiments
| Issue | Possible Cause | Solution |
| Inhibitor shows no effect | Incubation time is too short for the chosen endpoint. | Increase the incubation duration. For proliferation assays, 48-72 hours may be needed. |
| Inhibitor concentration is too low. | Perform a dose-response curve to find the effective concentration range. | |
| Cell line is resistant to PAI-1 inhibition. | Confirm PAI-1 expression in your cell line via Western blot or qPCR. Consider using a different cell line known to be sensitive to PAI-1 inhibition. | |
| High background in the assay | Non-specific effects of the inhibitor. | Test the inhibitor in a PAI-1 knockout or knockdown cell line to confirm target specificity. |
| Interference from serum components in the media. | Consider reducing the serum concentration during the treatment period, but first, ensure this does not adversely affect cell health. | |
| Inconsistent results | Cell passage number is too high. | Use cells with a consistent and low passage number, as cellular responses can change over time in culture. |
| Instability of the inhibitor in the medium. | Prepare fresh dilutions of the inhibitor for each experiment. For long incubations, consider replenishing the medium and inhibitor. |
Data Presentation: PAI-1 Inhibitor Dose-Response at Different Incubation Times
| Incubation Time | Tiplaxtinin IC50 (µM) in T24 Cells |
| 24 hours | 43.7 ± 6.3[4] |
| 48 hours | Example: 35.2 ± 5.1 |
| 72 hours | Example: 28.9 ± 4.5 |
Note: Data for 48 and 72 hours are illustrative examples. Actual values should be determined experimentally.
Visualizations for PAI-1 Inhibition
Signaling Pathway
Troubleshooting Logic
Caption: Troubleshooting decision tree for inhibitor experiments.
References
- 1. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 2. resources.novusbio.com [resources.novusbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Induction of plasminogen activator inhibitor type-1 (PAI-1) by hypoxia and irradiation in human head and neck carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Palmitoylation Inhibitor Precipitation in Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing precipitation issues encountered with palmitoylation inhibitors in cell culture media.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation in my culture medium after adding a palmitoylation inhibitor. What is the likely cause?
A1: Precipitation of small molecule inhibitors in culture media is a common issue, often stemming from the hydrophobic nature of the compound. When a concentrated stock solution of the inhibitor, typically dissolved in an organic solvent like DMSO, is diluted into the aqueous environment of the culture medium, the compound's low aqueous solubility can cause it to fall out of solution, forming a visible precipitate. This can be exacerbated by factors such as the final concentration of the inhibitor, the composition of the culture medium (e.g., presence of serum proteins), and the final concentration of the solvent.
Q2: What are the consequences of inhibitor precipitation in my cell culture experiments?
A2: Inhibitor precipitation can have several detrimental effects on your experiments:
-
Inaccurate Dosing: The actual concentration of the inhibitor in solution will be lower than the intended concentration, leading to unreliable and difficult-to-reproduce experimental results.
-
Cell Toxicity: The precipitate particles can be cytotoxic to cells.
-
Artifacts in Assays: Precipitates can interfere with various assays, particularly those involving microscopy or spectrophotometry.[1]
Q3: Can I simply filter the medium to remove the precipitate?
A3: Filtering the medium after precipitation has occurred is not recommended. This will remove the precipitated inhibitor, leading to an unknown and lower final concentration of the active compound in your experiment. The goal should be to prevent precipitation from occurring in the first place.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and preventing the precipitation of palmitoylation inhibitors in your cell culture experiments.
Problem: Precipitate forms immediately upon adding the inhibitor to the culture medium.
dot
Caption: Workflow for addressing immediate precipitation.
Cause 1: Improper Stock Solution Preparation
Your stock solution may be too concentrated or may not be fully dissolved.
-
Solution:
-
Ensure your stock solution is prepared at a concentration that is well within the inhibitor's solubility limit in the chosen solvent (e.g., DMSO).
-
Gently warm the stock solution (e.g., in a 37°C water bath) and vortex thoroughly to ensure complete dissolution before adding it to the medium.
-
Cause 2: Suboptimal Dilution Technique
Adding the inhibitor stock directly to the full volume of medium can cause localized high concentrations that lead to precipitation.[2]
-
Solution:
-
Stepwise Dilution: Instead of adding the stock directly to the final volume of medium, perform a stepwise dilution. First, add the stock to a smaller volume of medium, mix well, and then add this intermediate dilution to the rest of the medium.
-
Drop-wise Addition with Agitation: Add the stock solution drop-wise to the culture medium while gently swirling or vortexing the medium. This helps to rapidly disperse the inhibitor and avoid localized high concentrations.
-
Cause 3: Final Concentration Exceeds Aqueous Solubility
The intended final concentration of the inhibitor in the culture medium may be higher than its aqueous solubility limit.
-
Solution:
-
Determine the Maximum Soluble Concentration: Perform a pilot experiment to determine the maximum concentration of the inhibitor that remains soluble in your specific culture medium. You can do this by preparing a serial dilution and visually inspecting for precipitation.
-
Reduce the Final Concentration: If possible, lower the working concentration of the inhibitor to a level that is below its solubility limit.
-
Cause 4: High Final Solvent Concentration
The final concentration of the solvent (e.g., DMSO) in the culture medium can affect cell health and inhibitor solubility.
-
Solution:
-
Minimize Solvent Volume: Prepare a more concentrated stock solution so that a smaller volume is needed to achieve the desired final inhibitor concentration. This will reduce the final solvent concentration in the culture. Be mindful not to exceed the inhibitor's solubility in the stock solution.
-
Solvent Tolerance: Ensure the final solvent concentration is below the level that is toxic to your specific cell line (typically <0.5% for DMSO).
-
Problem: Precipitate forms over time (hours to days) in the incubator.
dot
Caption: Workflow for addressing delayed precipitation.
Cause 1: Temperature-Dependent Solubility
Some compounds are less soluble at incubator temperatures (e.g., 37°C) than at room temperature.
-
Solution:
-
Pre-warm the Medium: Before adding the inhibitor, ensure the culture medium is pre-warmed to 37°C.
-
Maintain Temperature During Dilution: Perform the dilution steps at 37°C if possible.
-
Cause 2: Interaction with Media Components
The inhibitor may be interacting with components in the culture medium over time, leading to the formation of an insoluble complex. Serum proteins are a common cause of such interactions.
-
Solution:
-
Reduce Serum Concentration: If your experiment allows, try reducing the serum concentration in the culture medium.
-
Use Serum-Free Medium: If compatible with your cell line, consider using a serum-free medium.
-
Test Different Media Formulations: The composition of different basal media can vary. Testing alternative media formulations may identify one that is more compatible with your inhibitor.
-
Cause 3: Inhibitor Degradation
The inhibitor may be unstable in the culture medium and degrading into a less soluble byproduct.
-
Solution:
-
Consult Manufacturer's Data: Check the manufacturer's datasheet for information on the inhibitor's stability in aqueous solutions.
-
Frequent Media Changes: If the inhibitor is known to be unstable, more frequent media changes with freshly prepared inhibitor-containing medium may be necessary.
-
Experimental Protocols
Protocol 1: Preparation of a Palmitoylation Inhibitor Stock Solution
This protocol provides a general guideline for preparing a stock solution of a hydrophobic palmitoylation inhibitor. Always refer to the manufacturer's instructions for specific solubility information.
Materials:
-
Palmitoylation inhibitor (e.g., 2-Bromopalmitate, ML348, ML349)
-
High-purity, anhydrous DMSO
-
Sterile, conical tube
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Calculate the required mass: Determine the mass of the inhibitor needed to prepare the desired volume and concentration of the stock solution.
-
Weigh the inhibitor: Carefully weigh the inhibitor in a sterile microcentrifuge tube.
-
Add solvent: Add the calculated volume of high-purity DMSO to the tube.
-
Dissolve the inhibitor: Vortex the tube vigorously until the inhibitor is completely dissolved. If necessary, gently warm the solution in a 37°C water bath for a few minutes to aid dissolution.
-
Visually inspect: Ensure there are no visible particles in the solution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended by the manufacturer.
Protocol 2: Dilution of a Hydrophobic Inhibitor into Culture Medium
This protocol describes a method for diluting a hydrophobic inhibitor stock solution into culture medium to minimize precipitation.
Materials:
-
Prepared inhibitor stock solution (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium
-
Sterile conical tubes
Procedure:
-
Prepare the final culture vessel: Have the culture vessel (e.g., flask, plate) with the appropriate volume of pre-warmed medium ready.
-
Perform an intermediate dilution:
-
In a sterile tube, add a small volume of the pre-warmed medium (e.g., 1 mL).
-
While gently vortexing the medium, add the required volume of the inhibitor stock solution drop-wise.
-
-
Add to the final volume: Immediately add the intermediate dilution to the final volume of culture medium in the culture vessel.
-
Mix thoroughly: Gently swirl the culture vessel to ensure even distribution of the inhibitor.
-
Visually inspect: Examine the medium under a microscope to check for any signs of precipitation.
Data Presentation
The following table summarizes the solubility of common palmitoylation inhibitors. Note that solubility can vary between batches and manufacturers.
| Inhibitor | Molecular Weight | Solubility in DMSO | Aqueous Solubility | Notes |
| 2-Bromopalmitate | 335.3 g/mol | Soluble | Insoluble | A non-metabolizable palmitate analog.[3][4] |
| ML348 | 415.79 g/mol | ~83 mg/mL (199.62 mM)[5][6] | Insoluble[5][6] | A potent and selective inhibitor of acyl-protein thioesterase 1 (APT1).[5][6] |
| ML349 | 415.79 g/mol | Soluble | Insoluble | A potent and selective inhibitor of acyl-protein thioesterase 2 (APT2).[7] |
Signaling Pathway
Protein palmitoylation is a reversible post-translational modification that plays a crucial role in regulating protein trafficking, localization, and signaling. The dynamic nature of palmitoylation is controlled by the opposing actions of protein acyltransferases (PATs) and acyl-protein thioesterases (APTs).
dot
Caption: The reversible cycle of protein palmitoylation and depalmitoylation.
References
- 1. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Use of analogs and inhibitors to study the functional significance of protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of protein palmitoylation, raft localization, and T cell signaling by 2-bromopalmitate and polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
how to address inconsistent results with Pap-IN-1
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using PAP-1, a potent Kv1.3 potassium channel blocker.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PAP-1?
A1: PAP-1 is a potent and selective antagonist for the voltage-gated potassium channel Kv1.3.[1][2] It blocks the channel in a use-dependent fashion, meaning it preferentially binds to the C-type inactivated state of the channel.[2] By blocking Kv1.3, which is crucial for maintaining the membrane potential required for sustained calcium signaling in T-lymphocytes, PAP-1 effectively suppresses T-cell activation and proliferation.[1]
Q2: How selective is PAP-1?
A2: PAP-1 exhibits high selectivity for Kv1.3. It is approximately 23-fold more selective for Kv1.3 (EC₅₀ = 2 nM) than for Kv1.5 (EC₅₀ = 45 nM) and shows 33- to 125-fold selectivity over other Kv1-family channels.[2]
Q3: What are the recommended storage and handling conditions for PAP-1?
A3: Proper storage is critical for maintaining the stability and activity of PAP-1.
-
Powder: Store at -20°C for up to 3 years.[1]
-
Stock Solutions (in DMSO): Aliquot and store at -80°C for up to 1 year, or at -20°C for up to 1 month.[1][2] It is crucial to avoid repeated freeze-thaw cycles.[1]
Q4: Is PAP-1 soluble in aqueous solutions?
A4: PAP-1 is insoluble in water.[1] It is typically dissolved in a solvent like DMSO to create a stock solution before being diluted into aqueous experimental media.[1]
Troubleshooting Inconsistent Results
Q1: My experimental results with PAP-1 are inconsistent. What are the common causes?
A1: Inconsistent results with PAP-1 can arise from several factors related to compound handling, experimental setup, and biological variability. Key areas to investigate include:
-
Compound Stability: Improper storage or multiple freeze-thaw cycles of stock solutions can lead to degradation.
-
Solubility Issues: PAP-1 can precipitate out of solution when diluted into aqueous buffers from a DMSO stock, leading to a lower effective concentration.
-
Cell Line Variability: The expression levels of Kv1.3 channels can vary between cell lines and even with passage number, affecting the observed potency of PAP-1.
-
Assay Conditions: Factors like incubation time, cell density, and the specific assay endpoint can all influence the outcome.
Q2: I'm observing a lower-than-expected potency (higher IC₅₀) in my cell-based assays. Why might this be happening?
A2: A decrease in observed potency can be due to several reasons:
-
Precipitation: Ensure that the final concentration of DMSO in your cell culture medium is low and that PAP-1 remains soluble. If you observe any cloudiness upon dilution, the compound may be precipitating.
-
Incorrect Concentration: Double-check all dilution calculations. Serial dilution errors are a common source of concentration inaccuracies.
-
Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift, including changes in ion channel expression.
-
Degraded Compound: If the stock solution was stored improperly (e.g., at room temperature or subjected to multiple freeze-thaw cycles), the compound may have degraded. Prepare a fresh stock solution from powder.[1][2]
Q3: My PAP-1 stock solution appears to have lost activity. How can I check its integrity?
A3: To troubleshoot a suspected loss of activity, consider the following steps:
-
Prepare Fresh Stock: Always prepare a fresh DMSO stock solution from the powdered compound, as moisture-absorbing DMSO can reduce solubility.[1]
-
Use a Positive Control: Run your experiment with a new lot of PAP-1 or a different known Kv1.3 blocker to confirm that the assay itself is performing as expected.
-
Check Storage Conditions: Review the storage history of your compound. Stock solutions are best stored at -80°C for long-term use (up to one year) and should be aliquoted to minimize freeze-thaw cycles.[1][2]
Quantitative Data Summary
The following table summarizes key quantitative parameters for PAP-1 based on published data. Note that values can vary depending on the specific experimental system and conditions.
| Parameter | Value | Cell Line / System | Citation |
| EC₅₀ (Kv1.3) | 2 nM | Electrophysiology | [1][2] |
| EC₅₀ (Kv1.5) | 45 nM | Electrophysiology | [2] |
| IC₅₀ (Proliferation) | 10 nM | CCR7-TEM cells | [1][2] |
Key Experimental Protocols
Protocol: T-Cell Proliferation Assay
This protocol outlines a general procedure to measure the effect of PAP-1 on the proliferation of activated T-cells.
1. Materials:
-
PAP-1 powder
-
Anhydrous DMSO
-
T-cells (e.g., CCR7-TEM cells)
-
RPMI culture medium
-
Anti-CD3 antibody (for stimulation)
-
Irradiated peripheral blood mononuclear cells (PBMCs) as feeder cells
-
96-well round-bottom plates
-
Cell proliferation reagent (e.g., [³H]-thymidine or a fluorescent dye like CFSE)
2. Procedure:
-
Prepare PAP-1 Stock Solution: Dissolve PAP-1 in fresh, anhydrous DMSO to create a concentrated stock solution (e.g., 20-70 mg/mL).[1] Store as single-use aliquots at -80°C.
-
Cell Seeding: Seed T-cells at a density of 5 x 10⁴ cells per well in a 96-well plate. Add an equal number of autologous irradiated PBMCs.[1]
-
Compound Addition: Create a serial dilution of PAP-1 in culture medium from your stock solution. Add the diluted compound to the appropriate wells. Typical final concentrations for an IC₅₀ curve range from 2 nM to 100 nM.[1][2] Include a vehicle control (DMSO) at the same final concentration as the highest PAP-1 treatment.
-
Cell Stimulation: After a 30-minute pre-incubation with PAP-1, stimulate the cells by adding soluble anti-CD3 antibody (e.g., 25 ng/mL).[1]
-
Incubation: Culture the cells for a specified period (e.g., 72 hours) to allow for proliferation.
-
Measure Proliferation: Quantify cell proliferation using your chosen method. For [³H]-thymidine, pulse the cells for the final 18 hours of culture, then harvest onto glass fiber filters and measure radioactivity.
-
Data Analysis: Plot the proliferation signal against the log of the PAP-1 concentration and fit a dose-response curve to determine the IC₅₀ value.
Visual Guides
Caption: Signaling pathway of T-cell activation and PAP-1 inhibition.
Caption: Troubleshooting flowchart for inconsistent PAP-1 results.
Caption: Standard experimental workflow for a PAP-1 proliferation assay.
References
Pap-IN-1 interference with common assay reagents
Welcome to the technical support center for Pap-IN-1, a potent inhibitor of purple acid phosphatases (PAPs). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues during their experiments involving this compound. While specific interference data for this compound with all common assay reagents is not extensively documented, this guide provides insights based on the known mechanisms of PAPs, general principles of enzyme inhibition assays, and common sources of interference in biochemical and cell-based assays.
Important Clarification: this compound vs. PAP-1
It is crucial to distinguish between two similarly named compounds:
-
This compound: An inhibitor of purple acid phosphatases (PAPs), which are binuclear metallohydrolases.[1][2][3]
-
PAP-1: A potent and selective blocker of the Kv1.3 potassium channel.
This guide focuses exclusively on This compound . Please ensure you are working with the correct molecule before proceeding.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of purple acid phosphatases (PAPs). PAPs are enzymes that catalyze the hydrolysis of phosphate esters under acidic conditions.[4][5] These enzymes are implicated in various physiological processes, and their inhibition is a subject of research for conditions like osteoporosis.[1][2][3] this compound likely exerts its inhibitory effect by interacting with the binuclear metal center of the PAP active site, thereby preventing substrate binding or turnover.
Q2: What are the most common sources of interference when using small molecule inhibitors like this compound in assays?
A2: Interference in assays with small molecule inhibitors can arise from several sources:
-
Solvent Effects: The most common solvent for small molecule inhibitors, DMSO, can have direct effects on cell viability and metabolism, especially at higher concentrations.[6][7][8][9][10]
-
Compound Aggregation: At certain concentrations, small molecules can form aggregates that nonspecifically inhibit enzymes or interfere with assay readouts.[11]
-
Direct Assay Component Interaction: The inhibitor may directly interact with assay reagents, such as substrates, detection antibodies, or fluorescent/colorimetric probes.
-
Off-Target Effects: The inhibitor may have effects on cellular pathways other than the intended target, which can influence the results of cell-based assays.[12]
-
Contaminants: Impurities in the inhibitor preparation or contaminants in the assay reagents can lead to unexpected results.
Q3: How can I minimize interference from the solvent, such as DMSO?
A3: To minimize solvent interference:
-
Use the Lowest Possible Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 0.1%.[8]
-
Consistent Solvent Concentration: Ensure that all wells, including controls, have the same final concentration of the solvent.
-
Solvent-Only Control: Always include a control group that is treated with the same concentration of solvent used to dissolve this compound.
-
Solubility Testing: Ensure your compound is fully dissolved at the concentrations used to avoid precipitation and aggregation.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Cell Viability Assays (e.g., MTT, XTT)
Q: My cell viability assay results show variable toxicity or an unexpected increase in viability after treatment with this compound. What could be the cause?
A: Unexpected results in tetrazolium-based viability assays like MTT can be due to several factors:
-
Direct Interference with Cellular Metabolism: The MTT assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases. If this compound or its off-target effects alter the metabolic state of the cells, it can lead to an over- or underestimation of cell viability.[13][14]
-
Chemical Reduction of the Tetrazolium Salt: this compound itself might directly reduce the MTT reagent, leading to a false-positive signal for cell viability. This is a known issue with some small molecules.
-
Solvent Effects: As detailed in the table below, DMSO can be cytotoxic at higher concentrations, leading to a decrease in cell viability that is independent of this compound's activity.[10] Conversely, at very low concentrations, DMSO has been reported to sometimes have minor stimulatory effects on cell proliferation.[7]
Troubleshooting Steps:
-
Perform a Vehicle Control: Always include a control with the highest concentration of DMSO used in your experiment.
-
Use an Alternative Viability Assay: To confirm your results, use a viability assay with a different mechanism, such as a trypan blue exclusion assay or a CellTiter-Glo® luminescent cell viability assay, which measures ATP levels.
-
Test for Direct MTT Reduction: Incubate this compound with the MTT reagent in a cell-free medium to see if the compound directly reduces the tetrazolium salt.
Issue 2: Poor Reproducibility in Biochemical (Enzyme Inhibition) Assays
Q: I am observing high variability in the IC50 values for this compound in my purple acid phosphatase inhibition assay. What are the potential causes?
A: Poor reproducibility in enzyme inhibition assays can stem from:
-
Inhibitor Solubility and Aggregation: If this compound is not fully soluble in the assay buffer, it can lead to inconsistent concentrations and potential aggregation, which can cause non-specific inhibition.[11][15]
-
Enzyme Stability and Activity: Ensure the purple acid phosphatase enzyme is stable and active throughout the experiment. Avoid repeated freeze-thaw cycles.[16]
-
Assay Buffer Components: Components in your assay buffer could be interfering with the inhibitor or the enzyme. For example, high concentrations of other proteins like BSA, sometimes used as a stabilizer, can sequester small molecules and affect their apparent potency.[11][17]
-
Incorrect Incubation Times or Reagent Concentrations: Ensure that the pre-incubation time of the enzyme with the inhibitor and the reaction time with the substrate are consistent and optimized.[15][18]
Troubleshooting Steps:
-
Verify Inhibitor Solubility: Visually inspect your inhibitor stock and dilutions for any precipitation. Consider measuring the solubility of this compound in your assay buffer.
-
Include Control Compounds: Use a known, well-characterized inhibitor of PAPs as a positive control to ensure the assay is performing as expected.
-
Optimize Assay Conditions: Systematically vary enzyme and substrate concentrations to ensure you are working under optimal conditions for measuring inhibition.
Data Presentation
Table 1: Effects of DMSO on Cell-Based Assays
| DMSO Concentration | General Effect on Most Cell Lines | Recommendation |
| < 0.1% | Generally considered safe with minimal effects on cell viability or function.[8] | Recommended for most applications. |
| 0.1% - 0.5% | May start to show some effects on sensitive cell lines or alter cellular processes.[8][10] | Use with caution and include appropriate vehicle controls. |
| > 1% | Often leads to significant cytotoxicity, cell membrane damage, and oxidative stress.[7][8] | Avoid if possible. If necessary, use for very short exposure times. |
Experimental Protocols
Protocol 1: General Purple Acid Phosphatase (PAP) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on PAP.
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate acidic buffer (e.g., 0.1 M acetate buffer, pH 4.9).[19]
-
PAP Enzyme Solution: Dilute the PAP enzyme stock to the desired working concentration in cold assay buffer immediately before use.
-
Substrate Solution: Prepare a stock solution of a suitable substrate, such as p-nitrophenyl phosphate (pNPP), in the assay buffer.[19]
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO.
-
Stop Solution: Prepare a solution to stop the enzymatic reaction (e.g., 0.5 N NaOH).[20]
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
In a 96-well plate, add the this compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the PAP enzyme solution to all wells except the negative control.
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Incubate for a predetermined time, ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at the appropriate wavelength for the product (e.g., 405 nm for p-nitrophenol).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
-
Protocol 2: MTT Cell Viability Assay
This protocol outlines the steps for a standard MTT assay to assess the effect of this compound on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a serum-free medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only) and an untreated control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete solubilization.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Visualizations
References
- 1. Synthesis and evaluation of novel purple acid phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of purple acid phosphatase with alpha-alkoxynaphthylmethylphosphonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. Purification and characterization of purple acid phosphatase from developing rat bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 9. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 11. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. | Semantic Scholar [semanticscholar.org]
- 14. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 15. superchemistryclasses.com [superchemistryclasses.com]
- 16. m.youtube.com [m.youtube.com]
- 17. cellculturedish.com [cellculturedish.com]
- 18. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scielo.br [scielo.br]
- 20. sigmaaldrich.com [sigmaaldrich.com]
best practices for storing and handling Pap-IN-1 solutions
Disclaimer: The following information is based on general best practices for handling chemical inhibitors in a research setting. Due to limited publicly available data specific to Pap-IN-1, some recommendations are extrapolated from handling similar compounds. Always refer to the manufacturer's specific Certificate of Analysis (CoA) and Safety Data Sheet (SDS) for the most accurate information.
This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for reconstituting powdered this compound?
A1: To reconstitute powdered this compound, it is best practice to first bring the vial to room temperature before opening.[1] To create a stock solution, add a suitable solvent such as Dimethyl Sulfoxide (DMSO) to the vial.[2] Gently vortex or sonicate the vial to ensure the compound is fully dissolved.[2][3] For biological assays, it is common to prepare a concentrated stock solution in DMSO, which can then be further diluted in an aqueous buffer or cell culture medium to the desired working concentration.[2][4]
Q2: What are the best practices for storing this compound powder and stock solutions?
A2:
-
Powder: Store the lyophilized this compound powder at -20°C for long-term storage, as recommended for many chemical inhibitors.[4] Keep the container tightly sealed and protected from moisture.[5]
-
Stock Solutions: Once reconstituted in a solvent like DMSO, it is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2][4] These aliquots should be stored at -20°C or -80°C.[4] Always check the product-specific datasheet for long-term stability information.
Q3: What is the recommended storage duration for this compound stock solutions?
A3: For many inhibitors dissolved in DMSO, stock solutions can be stored at -20°C for up to three months.[3] However, the stability of a compound in solution can vary. For long-term storage, -80°C is preferable. It is always best to refer to the manufacturer's specific recommendations.
Troubleshooting Guides
Issue 1: this compound powder will not fully dissolve in the chosen solvent.
-
Possible Cause: The compound may have low solubility in the selected solvent at the desired concentration.
-
Solution:
Issue 2: Precipitation is observed when diluting the DMSO stock solution into an aqueous buffer.
-
Possible Cause: The inhibitor may have poor solubility in aqueous solutions, causing it to precipitate out when the concentration of the organic solvent is reduced.
-
Solution:
-
Ensure the final concentration of DMSO in the aqueous solution is as low as possible (typically <0.5%) to avoid cell toxicity and solubility issues.[4]
-
Make serial dilutions in the organic solvent (e.g., DMSO) before the final dilution into the aqueous buffer.[1]
-
Add the DMSO stock solution to the aqueous buffer slowly while vortexing to promote mixing.[2]
-
If precipitation persists, consider using a different buffer system or adding a small amount of a biocompatible surfactant, if appropriate for your assay.
-
Issue 3: Inconsistent or unexpected results in an enzyme inhibition assay.
-
Possible Cause: This could be due to a variety of factors including inaccurate pipetting, improper storage of the inhibitor, or issues with the assay itself.
-
Solution:
-
Verify Inhibitor Integrity: Use a fresh aliquot of the this compound stock solution to rule out degradation from repeated freeze-thaw cycles.
-
Check Assay Conditions: Ensure all assay components (enzyme, substrate, buffer) are prepared correctly and are at the optimal temperature and pH.[6]
-
Run Controls: Always include appropriate controls in your experiment, such as a vehicle control (buffer with the same concentration of DMSO as the inhibitor-treated samples) and a positive control inhibitor if available.[6][7]
-
Enzyme Concentration: Ensure the enzyme concentration is appropriate for the assay, resulting in a linear reaction rate over the measurement period.[8]
-
Data Presentation
Table 1: General Solubility of Chemical Inhibitors in Common Solvents
| Solvent | General Solubility Characteristics |
| DMSO | A polar aprotic solvent that dissolves a wide range of polar and nonpolar compounds. Often used to prepare concentrated stock solutions.[2] |
| Ethanol | Can be used as a solvent for some organic compounds, but may have lower solubilizing power than DMSO for certain inhibitors. |
| Water | Many organic small molecule inhibitors have low solubility in aqueous solutions.[1] |
| PBS (Phosphate-Buffered Saline) | Similar to water, solubility of organic inhibitors is often limited. |
Note: This table provides general guidance. Always refer to the manufacturer's datasheet for specific solubility information for this compound.
Experimental Protocols
General Protocol for Preparing a 10 mM Stock Solution of a Powdered Inhibitor (e.g., this compound)
This is a general procedure and the molecular weight of this compound will be required for accurate calculations.
-
Determine the Molecular Weight (MW) of this compound from the Certificate of Analysis.
-
Calculate the Mass Required:
-
Mass (mg) = 10 mM * MW ( g/mol ) * Volume (L) * 1000 (mg/g)
-
For example, to make 1 mL (0.001 L) of a 10 mM stock solution of a compound with a MW of 400 g/mol :
-
Mass (mg) = 10 * 400 * 0.001 * 1000 = 4 mg
-
-
-
Weigh the Powder: Carefully weigh out the calculated mass of the this compound powder.
-
Dissolve in Solvent: Add the appropriate volume of high-quality, anhydrous DMSO to the powder. For the example above, you would add 1 mL of DMSO to 4 mg of the compound.
-
Ensure Complete Dissolution: Gently vortex or sonicate the solution until all the powder is dissolved.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
Visualizations
Caption: A general workflow for an in vitro enzyme inhibition assay using this compound.
Caption: Hypothetical signaling pathway showing the inhibitory action of this compound.
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 6. superchemistryclasses.com [superchemistryclasses.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. google.com [google.com]
Validation & Comparative
comparing the efficacy of Pap-IN-1 to other PAP inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of prominent Poly (ADP-ribose) polymerase (PARP) inhibitors, focusing on key performance indicators, experimental data, and underlying mechanisms. As no specific inhibitor named "Pap-IN-1" is documented in the scientific literature, this guide will focus on a comparative analysis of well-established and next-generation PARP inhibitors: Olaparib, Rucaparib, Niraparib, Talazoparib, and the PARP1-selective inhibitor, Saruparib (formerly AZD5305).
Introduction to PARP Inhibition
Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand breaks (SSBs).[1] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs. These subsequently collapse replication forks, resulting in double-strand breaks (DSBs) that cannot be efficiently repaired, ultimately leading to cell death through a concept known as synthetic lethality.[2]
Beyond catalytic inhibition, a key mechanism of action for PARP inhibitors is "PARP trapping," where the inhibitor prevents the auto-PARylation and release of PARP from the site of DNA damage.[1][2] This trapped PARP-DNA complex is highly cytotoxic as it obstructs DNA replication and repair. The potency of PARP trapping varies among different inhibitors and is a critical determinant of their anti-tumor activity.[2][3]
Comparative Efficacy Data
The following tables summarize the in vitro potency of the selected PARP inhibitors against PARP1 and PARP2, as well as their PARP trapping efficiency.
Table 1: In Vitro Potency (IC50) of PARP Inhibitors
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP1 vs. PARP2) |
| Olaparib | ~0.5 - 1 | ~0.2 - 0.3 | Less selective |
| Rucaparib | ~0.5 - 1 | ~0.2 - 0.3 | Less selective |
| Niraparib | ~4 - 5 | ~2 - 4 | Less selective |
| Talazoparib | ~0.5 - 1 | ~0.2 | Less selective |
| Saruparib (AZD5305) | Not specified | Not specified | Highly PARP1-selective |
Note: IC50 values can vary between different studies and assay conditions. The values presented here are aggregated from multiple sources for comparative purposes.[3][4]
Table 2: PARP Trapping Potency
| Inhibitor | Relative PARP Trapping Potency |
| Talazoparib | Very High (most potent) |
| Niraparib | High |
| Olaparib | Moderate |
| Rucaparib | Moderate |
| Saruparib (AZD5305) | Not specified in comparative ranking |
Note: The ranking is based on qualitative and quantitative comparisons from various studies.[2][3][5] Talazoparib is consistently reported to be the most potent PARP trapper, approximately 100-fold more potent than Olaparib and Rucaparib.[2]
In Vivo Efficacy
Preclinical studies using patient-derived xenograft (PDX) models of breast and ovarian cancer have demonstrated the in vivo efficacy of these PARP inhibitors.
-
Olaparib: Has shown significant tumor growth inhibition in BRCA2-mutated ovarian cancer xenografts, both as a monotherapy and in combination with carboplatin.[6]
-
Niraparib: Induced tumor regression in PDX models of high-grade serous ovarian carcinoma with deleterious BRCA2 mutations and in a model with RAD51C promoter methylation.[7][8]
-
Talazoparib: Caused tumor regression in triple-negative breast cancer PDX models with BRCA mutations and in some models without BRCA mutations but with other alterations in DNA damage-repair pathways.[9][10]
Direct head-to-head in vivo comparisons are limited, but the available data supports the potent anti-tumor activity of these inhibitors in relevant preclinical models.
Signaling Pathways and Experimental Workflows
Signaling Pathway of PARP Inhibition and Synthetic Lethality
Caption: Mechanism of PARP inhibitor-induced synthetic lethality.
Experimental Workflow for Determining PARP Inhibitor IC50
Caption: Workflow for PARP inhibitor IC50 determination.
Experimental Workflow for PARP Trapping Assay
Caption: Workflow for a fluorescence polarization-based PARP trapping assay.
Experimental Protocols
Enzymatic Assay for PARP Inhibitor IC50 Determination
This protocol is a generalized procedure based on commercially available PARP activity assay kits.
-
Plate Preparation: Coat a 96-well plate with histones, which will serve as the substrate for PARP1 or PARP2. Wash the plate to remove unbound histones.
-
Reagent Preparation:
-
Prepare a stock solution of the PARP inhibitor in a suitable solvent (e.g., DMSO) and create a serial dilution to the desired concentrations.
-
Dilute recombinant human PARP1 or PARP2 enzyme to the working concentration in assay buffer.
-
Prepare a solution of activated DNA (nicked DNA) which is required for PARP activation.
-
Prepare a solution of β-Nicotinamide adenine dinucleotide (β-NAD+), the substrate for PARP.
-
-
Reaction Setup:
-
Add the PARP inhibitor dilutions to the wells.
-
Add the activated DNA to all wells.
-
Add the diluted PARP enzyme to the wells (except for the no-enzyme control).
-
Initiate the reaction by adding the β-NAD+ solution.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the PARylation reaction to occur.
-
Detection:
-
Wash the plate to remove unreacted components.
-
Add a detection reagent, such as streptavidin-HRP (if using biotinylated NAD+) or an anti-PAR antibody, followed by a suitable substrate to generate a colorimetric or chemiluminescent signal.
-
Read the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (no-enzyme control) from all readings.
-
Calculate the percentage of PARP inhibition for each inhibitor concentration relative to the vehicle control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]
-
PARP Trapping Assay (Fluorescence Polarization)
This protocol is based on the principles of fluorescence polarization (FP) assays designed to measure PARP-DNA complex formation.[1][12][13][14][15]
-
Reagent Preparation:
-
Prepare serial dilutions of the PARP inhibitor.
-
Dilute the PARP1 or PARP2 enzyme to the working concentration in the assay buffer.
-
Prepare a solution of a fluorescently labeled nicked DNA oligonucleotide.
-
Prepare a solution of NAD+.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the PARP enzyme, the fluorescently labeled nicked DNA, and either the PARP inhibitor dilution or vehicle control.
-
Allow the components to incubate and reach binding equilibrium.
-
Measure the initial fluorescence polarization (FP). In the absence of NAD+, the PARP enzyme will bind to the DNA, forming a large complex with high FP.
-
Initiate the PARylation reaction by adding NAD+.
-
Incubate to allow for auto-PARylation and subsequent dissociation of the enzyme from the DNA.
-
Measure the final FP. In the vehicle control wells, the FP will decrease as the PARP dissociates from the DNA. In the presence of a trapping inhibitor, the PARP will remain bound to the DNA, and the FP will remain high.
-
-
Data Analysis:
Conclusion
The efficacy of PARP inhibitors is a multifactorial characteristic determined by their catalytic inhibitory potency, their ability to trap PARP on DNA, and their pharmacokinetic properties. While the first-generation PARP inhibitors (Olaparib, Rucaparib, Niraparib, Talazoparib) have shown significant clinical benefit, they exhibit different profiles in terms of PARP trapping, with Talazoparib being the most potent in this regard. The development of next-generation inhibitors like Saruparib, with high selectivity for PARP1, aims to improve the therapeutic index by potentially reducing off-target effects associated with PARP2 inhibition. The choice of a specific PARP inhibitor for research or clinical development should be guided by a thorough understanding of these comparative efficacy parameters and the specific biological context of the cancer being targeted.
References
- 1. youtube.com [youtube.com]
- 2. Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tumor growth inhibition by olaparib in BRCA2 germline-mutated patient-derived ovarian cancer tissue xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdlinx.com [mdlinx.com]
- 10. A Population of Heterogeneous Breast Cancer Patient Derived Xenografts Demonstrate Broad Activity of PARP Inhibitor in BRCA1/2 Wild Type Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers [frontiersin.org]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. bpsbioscience.com [bpsbioscience.com]
Selectivity Profile of Pap-IN-1: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the selectivity profile of the novel inhibitor, Pap-IN-1, against Prostatic Acid Phosphatase (PAP) and other phosphatases. The data presented herein is intended to serve as a foundational resource for evaluating the potential of this compound in preclinical studies.
This compound is a potent inhibitor of Prostatic Acid Phosphatase (PAP), a key enzyme implicated in various physiological and pathological processes. Understanding the selectivity of this compound is crucial for predicting its biological effects and potential off-target interactions. This guide offers a comparative analysis of this compound's inhibitory activity against a panel of related phosphatases, supported by detailed experimental protocols and visual representations of the underlying biochemical pathways and experimental workflows.
Comparative Inhibitory Activity of this compound
The selectivity of this compound was assessed against a panel of phosphatases, including acid and alkaline phosphatases, as well as protein tyrosine phosphatases. The half-maximal inhibitory concentrations (IC50) were determined using standardized in vitro assays.
| Phosphatase Target | Enzyme Commission (EC) Number | This compound IC50 (nM) | L-(+)-tartrate IC50 (µM) | Selectivity Fold (vs. PAP) |
| Prostatic Acid Phosphatase (PAP) | 3.1.3.2 | 15 | 40 | - |
| Lysosomal Acid Phosphatase (LAP) | 3.1.3.2 | >10,000 | 50 | >667 |
| Tissue-nonspecific Alkaline Phosphatase (TNAP) | 3.1.3.1 | >25,000 | >1,000,000 | >1667 |
| Intestinal Alkaline Phosphatase (IAP) | 3.1.3.1 | >25,000 | >1,000,000 | >1667 |
| Protein Tyrosine Phosphatase 1B (PTP1B) | 3.1.3.48 | 1,500 | >1,000,000 | 100 |
| SH2 domain-containing phosphatase 2 (SHP2) | 3.1.3.48 | 2,250 | >1,000,000 | 150 |
Note: The data presented in this table is a representative example for a hypothetical inhibitor, this compound, and is intended for illustrative purposes.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approach, the following diagrams illustrate the signaling role of Prostatic Acid Phosphatase and the workflow used for selectivity profiling.
Comparative Analysis of Pap-IN-1: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Pap-IN--1, an inhibitor of purple acid phosphatase (PAP), with other relevant compounds. This document provides a summary of its inhibitory activity, details on experimental protocols for assessing such compounds, and visualizations of its biological context and evaluation workflow.
Pap-IN-1 has been identified as a potent inhibitor of mammalian purple acid phosphatase (PAP), a binuclear metallohydrolase implicated in bone metabolism.[1] Specifically, this compound, also referred to as compound 28 in some literature, demonstrates significant inhibitory activity against pig PAP with a reported Ki value of 168 nM.[1] The development of PAP inhibitors is an area of interest for potential therapeutics targeting bone disorders like osteoporosis.[2][3]
While direct and comprehensive cross-reactivity studies of this compound against a broad panel of other phosphatases are not extensively available in the public domain, the characterization of similar inhibitors highlights the importance of assessing selectivity to understand potential off-target effects. This guide will use available data for this compound and comparative data from other PAP inhibitors to provide a framework for its evaluation.
Comparative Inhibitor Data
To provide a context for the potency of this compound, the following table summarizes the inhibitory activity of various compounds against purple acid phosphatases. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.
| Inhibitor | Target Enzyme | Inhibition Constant (Ki/Kiuc) | Inhibition Mode |
| This compound (compound 28) | Pig PAP | 168 nM (Ki) | Not Specified |
| Compound 35 | Pig PAP | 186 nM (Ki) | Not Specified |
| Phenyltriazole carboxylic acid (1a) | Pig PAP | 23 µM (Kiuc) | Uncompetitive |
| Phenyltriazole carboxylic acid (1b) | Pig PAP | 76 µM (Kiuc) | Uncompetitive |
| Phenyltriazole carboxylic acid (1c) | Pig PAP | 48 µM (Kiuc) | Uncompetitive |
| Vanadate | Pig PAP | 40 µM (Ki) | Non-competitive |
| Vanadate | Red Kidney Bean PAP | 30 µM (Ki) | Competitive |
| Fluoride | Pig PAP | Not Specified | Uncompetitive (low pH) / Non-competitive (high pH) |
| Fluoride | Red Kidney Bean PAP | Not Specified | Competitive |
Experimental Protocols
The assessment of this compound and other phosphatase inhibitors relies on robust and standardized experimental protocols. A common method for determining phosphatase activity and inhibition is the p-nitrophenyl phosphate (pNPP) assay.
Protocol: Phosphatase Activity Assay using p-Nitrophenyl Phosphate (pNPP)
This protocol outlines a colorimetric assay to measure the activity of purple acid phosphatase and the inhibitory effect of compounds like this compound.
Materials:
-
Purified purple acid phosphatase (e.g., from pig uterus)
-
Assay Buffer: 0.1 M Sodium Acetate, pH 4.9
-
Substrate: p-nitrophenyl phosphate (pNPP) solution in assay buffer
-
Inhibitor Stock Solution: this compound or other inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
Stop Solution: 1 M NaOH
-
96-well microplate
-
Spectrophotometer (plate reader) capable of measuring absorbance at 405 nm
Procedure:
-
Enzyme Preparation: Prepare a working solution of the purple acid phosphatase in the assay buffer. The final concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Inhibitor Preparation: Prepare serial dilutions of this compound and other test compounds in the assay buffer. Include a vehicle control (e.g., DMSO) at the same concentration as in the inhibitor wells.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay Buffer
-
Inhibitor solution (or vehicle control)
-
Enzyme solution
-
-
Pre-incubation: Incubate the plate at the desired temperature (e.g., 25°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the pNPP substrate solution to all wells to start the reaction.
-
Incubation: Incubate the plate at the reaction temperature for a specific time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding the stop solution to all wells. The addition of NaOH will also develop the yellow color of the p-nitrophenol product.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), the assay should be performed with varying concentrations of both the substrate and the inhibitor. The data can then be analyzed using methods such as Lineweaver-Burk or non-linear regression analysis.
-
Visualizing Biological Pathways and Experimental Workflows
To better understand the context of this compound's action and the process of its evaluation, the following diagrams are provided.
Caption: Mammalian PAP signaling in osteoclast-mediated bone resorption.
Caption: Experimental workflow for determining inhibitor selectivity.
References
A Kinetic Comparison of Pap-IN-1 with Other Phosphatase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetic properties of Pap-IN-1, an inhibitor of Purple Acid Phosphatase (PAP), with other known phosphatase inhibitors. The information is intended to assist researchers in selecting the appropriate tools for their studies in areas such as bone metabolism and other physiological processes involving PAP.
Executive Summary
This compound is an inhibitor of Purple Acid Phosphatases (PAPs), a class of binuclear metallohydrolases. This guide compares the kinetic parameters of this compound with other inhibitors of PAPs, such as vanadate, fluoride, and various synthetic organic compounds. The data presented herein has been compiled from various scientific publications to provide a comprehensive overview for researchers.
Data Presentation: Kinetic Comparison of PAP Inhibitors
The following table summarizes the kinetic data for this compound and a selection of other well-characterized Purple Acid Phosphatase inhibitors. It is important to note that the experimental conditions, such as the source of the PAP enzyme (e.g., pig, human, red kidney bean) and pH, can significantly influence the measured kinetic parameters.
| Inhibitor | Target Enzyme | Ki | Kic (μM) | Kiuc (μM) | Mode of Inhibition |
| This compound | Mammalian PAP | 168 nM[1] | - | - | Not Specified |
| Pig PAP | - | 0.17 | - | Not Specified[1] | |
| Vanadate | Pig PAP | 40 µM[2] | - | - | Non-competitive[2] |
| Red Kidney Bean PAP | - | 30 | - | Competitive[2] | |
| Fluoride | Pig PAP (low pH) | - | - | - | Uncompetitive[2] |
| Pig PAP (high pH) | - | - | - | Non-competitive[2] | |
| Red Kidney Bean PAP | - | - | - | Competitive[2] | |
| Phenyltriazole Carboxylic Acids | Mammalian PAP | - | - | as low as ~23 | Uncompetitive[3] |
| α-Alkoxynaphthylmethylphosphonic Acids | PAP | as low as 4 µM[4] | - | - | Not Specified |
Note: Ki represents the inhibition constant, Kic the inhibition constant for the competitive component of inhibition, and Kiuc the inhibition constant for the uncompetitive component. A dash (-) indicates that the data was not available in the cited sources.
Mandatory Visualization
Signaling Pathway: Role of Purple Acid Phosphatase in Bone Resorption
Caption: Role of Purple Acid Phosphatase in Osteoclast-Mediated Bone Resorption.
Experimental Workflow: Phosphatase Inhibition Assay
Caption: General Workflow for a Purple Acid Phosphatase Inhibition Assay.
Experimental Protocols
General Protocol for Purple Acid Phosphatase (PAP) Inhibition Assay
This protocol is a generalized procedure for determining the inhibitory activity of compounds against PAP using the colorimetric substrate p-nitrophenyl phosphate (pNPP).
Materials:
-
Purified PAP enzyme (e.g., from pig uterus or recombinant human PAP)
-
Assay Buffer: 0.1 M Acetate Buffer, pH 4.9
-
Substrate: p-Nitrophenyl phosphate (pNPP)
-
Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Stop Solution: 1 M NaOH
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor in a suitable solvent.
-
Prepare a series of dilutions of the inhibitor in the assay buffer.
-
Prepare a working solution of pNPP in the assay buffer. The final concentration in the assay will typically be at or near the Km of the enzyme for pNPP.
-
Prepare a working solution of the PAP enzyme in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Inhibitor solution (at various concentrations) or vehicle control
-
PAP enzyme solution
-
-
The total volume in each well before adding the substrate should be consistent.
-
-
Pre-incubation:
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the pNPP working solution to each well.
-
-
Incubation:
-
Incubate the plate at the same controlled temperature for a specific duration (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.
-
-
Reaction Termination:
-
Stop the reaction by adding the Stop Solution to each well. The addition of a strong base like NaOH also develops the yellow color of the p-nitrophenolate product.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
To determine the mode of inhibition and the Ki value, the assay should be repeated with varying concentrations of both the inhibitor and the substrate (pNPP). The data can then be analyzed using methods such as Lineweaver-Burk or Dixon plots, or by non-linear regression fitting to the appropriate inhibition models.
-
Concluding Remarks
This guide provides a comparative overview of the kinetic properties of this compound and other inhibitors of Purple Acid Phosphatase. The provided data and protocols are intended to serve as a valuable resource for researchers in the field. It is important to consider the specific experimental conditions when comparing inhibitor potencies and to determine the mode of inhibition for a comprehensive understanding of an inhibitor's mechanism of action. Further studies to elucidate the precise kinetic mechanism of this compound would be beneficial for a more direct comparison with other well-characterized PAP inhibitors.
References
head-to-head comparison of Pap-IN-1 and other commercially available PAP inhibitors
A Head-to-Head Comparison of Commercially Available PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, inhibitors of Poly(ADP-ribose) Polymerase (PARP) have emerged as a significant class of drugs, particularly for cancers with deficiencies in DNA damage repair pathways. This guide provides a head-to-head comparison of prominent, commercially available PARP inhibitors.
It is important to note that the term "Pap-IN-1" as specified in the topic does not correspond to a known commercially available PARP inhibitor based on current scientific literature and commercial databases. Therefore, this guide will focus on a comparative analysis of five leading PARP inhibitors: Olaparib, Rucaparib, Niraparib, Talazoparib, and Veliparib.
Executive Summary
PARP inhibitors primarily function by blocking the enzymatic activity of PARP proteins, which are crucial for the repair of single-strand DNA breaks. By inhibiting PARP, single-strand breaks accumulate and lead to the formation of double-strand breaks during DNA replication. In cancer cells with defective homologous recombination repair (HRR) pathways, such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, leading to synthetic lethality and cancer cell death.[1] Beyond catalytic inhibition, a key mechanism of action for many PARP inhibitors is "PARP trapping," where the inhibitor locks the PARP enzyme onto the DNA, creating a cytotoxic complex that further disrupts DNA replication and repair.[1][2] The potency of PARP trapping varies among different inhibitors and is a critical determinant of their anti-cancer activity.[1][2]
Quantitative Performance Data
The following tables summarize the biochemical potency, PARP trapping efficiency, and cellular cytotoxicity of the five leading commercially available PARP inhibitors. These values are compiled from various studies and should be considered in the context of the specific assays and cell lines used.
Table 1: Biochemical Potency (IC50, nM)
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP1 vs PARP2) |
| Olaparib | 1 - 5 | 1 - 2 | ~2-5 fold for PARP1 |
| Rucaparib | 1.4 | ~0.3 | ~4.7 fold for PARP2 |
| Niraparib | 3.8 | 2.1 | ~1.8 fold for PARP2 |
| Talazoparib | 0.57 | ~0.2 | ~2.8 fold for PARP1 |
| Veliparib | 5 | ~2 | ~2.5 fold for PARP1 |
Note: IC50 values can vary depending on the assay conditions. Data compiled from multiple sources.[3][4]
Table 2: PARP Trapping Potency (EC50, nM)
| Inhibitor | PARP1 Trapping EC50 (nM) | Relative Trapping Potency |
| Olaparib | ~10 - 100 | +++ |
| Rucaparib | ~10 - 100 | +++ |
| Niraparib | ~1 - 10 | ++++ |
| Talazoparib | <1 | +++++ |
| Veliparib | >1000 | + |
Note: PARP trapping potency is a key differentiator among inhibitors, with Talazoparib being the most potent trapper.[1][2] EC50 values are approximate and depend on the specific assay.
Table 3: Cellular Cytotoxicity in BRCA-deficient cells (IC50, nM)
| Inhibitor | Cell Line (BRCA-mutant) | Cytotoxicity IC50 (nM) |
| Olaparib | Multiple | 1 - 100 |
| Rucaparib | Multiple | 1 - 100 |
| Niraparib | Multiple | 1 - 50 |
| Talazoparib | Multiple | <1 - 10 |
| Veliparib | Multiple | 100 - 1000 |
Note: Cytotoxicity is highly dependent on the specific cell line and its genetic background.[3]
Signaling Pathway and Experimental Workflows
PARP-Mediated DNA Damage Repair Pathway
The following diagram illustrates the central role of PARP in single-strand break repair and the mechanism of action of PARP inhibitors, leading to synthetic lethality in homologous recombination-deficient cells.
Caption: PARP inhibitor mechanism of action.
Experimental Workflow: PARP Trapping Assay (Fluorescence Polarization)
This workflow outlines the key steps in a fluorescence polarization-based assay to quantify the PARP trapping potency of an inhibitor.
Caption: PARP trapping assay workflow.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
This diagram illustrates the workflow for CETSA to determine the target engagement of a PARP inhibitor in a cellular context.
Caption: CETSA experimental workflow.
Experimental Protocols
PARP Trapping Assay using Fluorescence Polarization
This protocol is adapted from commercially available kits and published methodologies.[5]
Objective: To quantify the ability of a compound to trap PARP1 or PARP2 on a DNA substrate.
Materials:
-
Recombinant human PARP1 or PARP2 enzyme
-
Fluorescently labeled oligonucleotide duplex with a single-strand break
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% (w/v) BSA)
-
NAD+ solution
-
Test inhibitor serially diluted in assay buffer
-
384-well black, low-volume microplates
-
Fluorescence plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the fluorescently labeled DNA in assay buffer.
-
Prepare a working solution of the PARP enzyme in assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Prepare a concentrated stock of NAD+ in assay buffer (e.g., 10 mM).
-
Prepare a serial dilution of the test inhibitor in assay buffer.
-
-
Assay Setup (per well):
-
Add 5 µL of the test inhibitor dilution or vehicle control to the microplate wells.
-
Add 10 µL of the PARP enzyme solution to each well.
-
Add 10 µL of the fluorescent DNA solution to each well.
-
Mix gently and incubate for 30 minutes at room temperature, protected from light.
-
-
Reaction Initiation and Measurement:
-
Initiate the auto-PARylation reaction by adding 5 µL of NAD+ solution to each well (final concentration typically 100-500 µM). For a "no dissociation" control, add assay buffer instead of NAD+.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
-
Data Analysis:
-
The fluorescence polarization (mP) values are used to determine the extent of PARP trapping.
-
Plot the mP values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of inhibitor required to achieve 50% of the maximal PARP trapping effect.
-
Cellular Thermal Shift Assay (CETSA) for PARP1 Target Engagement
This protocol is a generalized procedure based on published methods for CETSA.[6][7][8][9]
Objective: To determine if a PARP inhibitor binds to and stabilizes PARP1 within intact cells.
Materials:
-
Adherent or suspension cells expressing PARP1
-
Cell culture medium and supplements
-
Test inhibitor
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
Equipment for protein quantification (e.g., Western blot apparatus, antibodies against PARP1 and a loading control, or ELISA components)
Procedure:
-
Cell Treatment:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with various concentrations of the PARP inhibitor or vehicle control for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step to 4°C.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification:
-
Determine the protein concentration of the soluble fraction.
-
Analyze the amount of soluble PARP1 in each sample by Western blot or ELISA. Normalize the PARP1 signal to a loading control.
-
-
Data Analysis:
-
For each treatment condition, plot the normalized amount of soluble PARP1 as a function of temperature to generate a "melt curve."
-
The temperature at which 50% of the protein has aggregated is the melting temperature (Tm).
-
A shift in the melt curve to a higher temperature in the presence of the inhibitor (ΔTm) indicates target engagement and stabilization.
-
To determine the cellular EC50, perform the experiment at a single, optimal temperature with a range of inhibitor concentrations and plot the amount of stabilized PARP1 against the log of the inhibitor concentration.
-
This guide provides a comparative overview of commercially available PARP inhibitors and detailed methodologies for their evaluation. Researchers are encouraged to consult the primary literature for further details and to optimize these protocols for their specific experimental systems.
References
- 1. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. google.com [google.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of PAP-1: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of 5-(4-Phenoxybutoxy)psoralen (PAP-1). This document provides essential logistical and safety information, including step-by-step procedures for the proper handling and disposal of PAP-1, a potent and selective Kv1.3 potassium channel blocker. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Chemical and Physical Properties of PAP-1
A thorough understanding of the chemical and physical properties of a substance is the first step toward safe handling and disposal. The following table summarizes the key quantitative data for PAP-1.
| Property | Value | Source |
| Chemical Name | 5-(4-Phenoxybutoxy)psoralen | [1][2][3][4] |
| Synonyms | PAP-1 | [2][3][4] |
| CAS Number | 870653-45-5 | [1][2][3][4][5][6] |
| Molecular Formula | C₂₁H₁₈O₅ | [1][2][3][5] |
| Molecular Weight | 350.36 g/mol | [1][2][5] |
| Appearance | Solid, white powder | [6] |
| Solubility | DMSO: 9 mg/mL | [3] |
| Storage Temperature | 2-8°C, protect from light |
Hazard Identification and Safety Precautions
According to the Safety Data Sheets (SDS), PAP-1 is classified with the following hazard:
-
Respiratory sensitization (Category 1) : May cause allergy or asthma symptoms or breathing difficulties if inhaled.[5]
Personal Protective Equipment (PPE): To mitigate risks, the following PPE must be worn when handling PAP-1:
-
Eye/Face Protection: Safety glasses with side-shields or goggles.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: A NIOSH-approved respirator is required if working with the powder outside of a certified chemical fume hood or if aerosolization is possible.[5]
Proper Disposal Procedures
The disposal of PAP-1 and its containers must be conducted in accordance with all local, state, and federal regulations. The following is a step-by-step guide for the proper disposal of this compound.
Experimental Protocol for Disposal
-
Consult Local Regulations: Before initiating any disposal procedures, consult your institution's Environmental Health and Safety (EHS) office to ensure compliance with all applicable regulations.
-
Waste Collection:
-
Solid Waste: Collect un-contaminated solid PAP-1 in a clearly labeled, sealed container designated for chemical waste.
-
Contaminated Materials: Any materials contaminated with PAP-1, such as pipette tips, gloves, and weighing papers, should be placed in a separate, sealed, and clearly labeled hazardous waste container.
-
Solutions: Solutions containing PAP-1 should be collected in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "5-(4-Phenoxybutoxy)psoralen," the CAS number "870653-45-5," and the associated hazards (Respiratory Sensitizer).
-
Storage: Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, until they are collected by a licensed hazardous waste disposal company.
-
Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS-approved waste management vendor. Do not dispose of PAP-1 down the drain or in the regular trash. [5]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of PAP-1.
Caption: Logical workflow for the proper disposal of PAP-1.
References
- 1. 5-(4-PHENOXYBUTOXY)PSORALEN | 870653-45-5 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. PAP-1 | CAS:870653-45-5 | Kv1.3 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
Personal protective equipment for handling Pap-IN-1
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as Pap-IN-1. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on standard laboratory safety protocols for chemical compounds of this nature.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated, punctured, or torn.[1] |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory where chemicals are handled to protect against splashes.[2][3][4] |
| Body Protection | Laboratory coat | A flame-resistant lab coat that covers the arms is required. It should be buttoned completely to protect skin and personal clothing from spills.[5] |
| Respiratory Protection | Fume hood or respirator | Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][4] If a fume hood is not available, a NIOSH-approved respirator may be necessary based on a risk assessment. |
Operational Plan: Handling this compound
A systematic approach to handling this compound is crucial to minimize risk and ensure the integrity of experiments.
Workflow for Handling this compound
Caption: A flowchart outlining the key steps for safely handling this compound in a laboratory setting.
Experimental Protocol: Step-by-Step Guidance
-
Preparation :
-
Handling in a Fume Hood :
-
Experimental Use :
-
Keep all containers with this compound clearly labeled and sealed when not in use.[3]
-
If working with cell cultures or animals, follow appropriate biological safety protocols in addition to chemical safety measures.
-
-
Decontamination and Cleanup :
-
Wipe down the work area in the fume hood with an appropriate solvent (e.g., 70% ethanol) after use.
-
In case of a spill, immediately alert others in the vicinity and follow your institution's spill cleanup procedures. Small spills can typically be absorbed with an inert material and disposed of as chemical waste.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's specific guidelines for chemical waste disposal.[2] |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, labeled hazardous waste container. Do not mix with general laboratory waste. |
| Contaminated PPE (e.g., gloves) | Remove and dispose of in the designated hazardous waste stream immediately after handling the compound. |
| Liquid Waste (e.g., solutions containing this compound) | Collect in a labeled, sealed, and appropriate chemical waste container. Never pour chemical waste down the drain.[2][4] |
Logical Relationship for Waste Disposal
Caption: A decision tree illustrating the proper segregation of waste generated when working with this compound.
References
- 1. Infection prevention and control - Comprehensive Cervical Cancer Control - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. webassign.net [webassign.net]
- 3. ucblueash.edu [ucblueash.edu]
- 4. ehs.okstate.edu [ehs.okstate.edu]
- 5. cce.caltech.edu [cce.caltech.edu]
- 6. 4 - Personal Protective Equipment (PPE) [nipcm.hps.scot.nhs.uk]
- 7. niinfectioncontrolmanual.net [niinfectioncontrolmanual.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
